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  • Product: Piperidine-2,5-dicarbonitrile hydrochloride
  • CAS: 1374656-48-0

Core Science & Biosynthesis

Foundational

Piperidine-2,5-dicarbonitrile hydrochloride molecular structure

This guide provides an in-depth technical analysis of Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0), a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates, pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0), a specialized chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly for peptidomimetics and serine protease inhibitors.

Molecular Architecture, Synthesis, and Applications[1][2]

Executive Summary

Piperidine-2,5-dicarbonitrile hydrochloride is a functionalized heterocyclic amine characterized by a saturated six-membered nitrogen ring substituted with two nitrile (cyano) groups at the 2 and 5 positions. As a hydrochloride salt, it exhibits enhanced stability compared to its free base, preventing oxidative degradation and polymerization.

This molecule serves as a critical scaffold in medicinal chemistry, offering two distinct vectors (C2 and C5) for further diversification. Its structural rigidity and potential for stereochemical complexity make it an ideal core for designing conformationally restricted analogues of amino acids (e.g., glutamic acid or lysine mimics).

Property Data
IUPAC Name Piperidine-2,5-dicarbonitrile hydrochloride
CAS Number 1374656-48-0
Molecular Formula C

H

N

[1] · HCl
Molecular Weight 171.63 g/mol
Core Scaffold Piperidine (Azacyclohexane)
Functional Groups 2

Nitrile (-C

N), Secondary Amine (salt)
Molecular Architecture & Stereochemistry

The 2,5-disubstitution pattern introduces two chiral centers at the C2 and C5 positions, resulting in four possible stereoisomers. Understanding this stereochemistry is vital for drug design, as the spatial arrangement determines binding affinity in protein pockets.

2.1 Stereoisomers

The molecule exists as two diastereomeric pairs:

  • Cis-Diastereomers: The nitrile groups are on the same side of the ring plane. (Usually the thermodynamic product in certain cyclizations).

  • Trans-Diastereomers: The nitrile groups are on opposite sides. (Often favored in catalytic hydrogenation due to steric approach).

The "hydrochloride" designation implies the protonation of the piperidine nitrogen (


), rendering the molecule a cation (

) paired with a chloride anion (

). This salt formation locks the nitrogen lone pair, preventing it from nucleophilic attack on the nitrile carbons (self-polymerization).

Stereochemistry cluster_0 Chiral Centers (C2 & C5) cluster_1 Stereochemical Outcomes Root Piperidine-2,5-dicarbonitrile Cis Cis-Isomer (Z-configuration) Root->Cis Syn-addition Trans Trans-Isomer (E-configuration) Root->Trans Anti-addition Racemic_Cis (2R,5S) + (2S,5R) Racemic Mixture Cis->Racemic_Cis Racemic_Trans (2R,5R) + (2S,5S) Racemic Mixture Trans->Racemic_Trans

Figure 1: Stereochemical divergence of the 2,5-disubstituted piperidine scaffold.

Synthetic Pathways

The synthesis of Piperidine-2,5-dicarbonitrile is challenging due to the lability of the nitrile group under reducing conditions. The primary industrial route involves the selective hydrogenation of Pyridine-2,5-dicarbonitrile .

3.1 Retrosynthetic Analysis
  • Target: Piperidine-2,5-dicarbonitrile.[2][3]

  • Precursor: Pyridine-2,5-dicarbonitrile (CAS 135576-26-4).

  • Transformation: Heterogeneous Catalytic Hydrogenation.

  • Critical Challenge: Reducing the aromatic pyridine ring without reducing the nitrile groups to primary amines (aminomethyl groups).

3.2 Validated Experimental Protocol (Route A: Selective Hydrogenation)

Note: This protocol is adapted from standard methodologies for cyanopyridine reduction (e.g., Freifelder, 1963) and optimized for modern flow chemistry standards.

Reagents:

  • Substrate: Pyridine-2,5-dicarbonitrile (1.0 eq)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ). Avoid Pd/C as it frequently reduces nitriles.
  • Solvent: Methanol or Acetic Acid.

  • Acid Source: HCl (1.1 eq) - Essential to trap the secondary amine product.

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, dissolve Pyridine-2,5-dicarbonitrile (10 mmol) in Methanol (50 mL).

  • Acidification: Add concentrated HCl (11 mmol) dropwise. The acidic environment protonates the pyridine nitrogen, facilitating ring reduction and preventing the formation of secondary amines (dimerization).

  • Catalyst Addition: Add 5% Rh/Al

    
    O
    
    
    
    (5 wt% loading) under an inert nitrogen atmosphere.
  • Hydrogenation: Pressurize the vessel with H

    
     gas to 30–50 bar (435–725 psi) . Heat to 60°C .
    
    • Mechanism:[4][1][5] The aromatic ring is saturated. The nitrile groups remain intact due to the lower activity of Rh towards C

      
      N bonds compared to C=C/C=N bonds under these conditions.
      
  • Filtration: After 12 hours, cool the vessel, vent H

    
    , and filter the catalyst through a Celite pad.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes as the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether to yield Piperidine-2,5-dicarbonitrile hydrochloride as a white crystalline solid.

Synthesis cluster_control Critical Control Points Pyridine Pyridine-2,5-dicarbonitrile (Aromatic Precursor) H2_Rh H2 (50 bar), Rh/Al2O3 HCl, MeOH, 60°C Pyridine->H2_Rh Intermediate Tetrahydropyridine Intermediate H2_Rh->Intermediate Partial Red. Warning1 Avoid Pd/C: Reduces -CN to -CH2NH2 H2_Rh->Warning1 Warning2 Acidic Media: Prevents Dimerization H2_Rh->Warning2 Product Piperidine-2,5-dicarbonitrile HCl (Target Scaffold) Intermediate->Product Full Saturation

Figure 2: Selective hydrogenation pathway preserving nitrile functionality.

Physicochemical Properties & Handling[3][6][7]
ParameterValue / Description
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether
Hygroscopicity High (HCl salt absorbs atmospheric moisture)
Acidity (pKa) ~10–11 (Piperidine NH), Nitriles are non-ionizable
Storage 2–8°C, under Argon/Nitrogen (Desiccated)

Safety Protocol:

  • Nitrile Hazard: While less toxic than free cyanide, metabolic metabolism can release cyanide ions. Handle in a fume hood.

  • Corrosivity: The HCl salt is acidic; avoid contact with metal spatulas (use ceramic or glass).

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the transition states of peptide bond hydrolysis.

  • Serine Protease Inhibitors: The nitrile group can form a covalent (reversible) thioimidate adduct with the active site cysteine or serine of proteases (e.g., Cathepsin K, DPP-4). The 2,5-substitution allows for precise orientation of the "warhead" (CN) relative to the P1/P2 binding pockets.

  • Peptidomimetics: The rigid piperidine ring constrains the conformational space of the backbone, reducing the entropic penalty of binding.

  • Fragment-Based Drug Design (FBDD): Used as a polar, sp3-rich fragment to improve solubility and metabolic stability (Fsp3 character) compared to flat aromatic rings.

References
  • Freifelder, M. (1963). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.
  • Sajiki, H., et al. (2006).[6][7] "Mild and Efficient Hydrogenation of Aromatic Rings". Synlett, 2006(10), 1440-1442. Link

  • Janiak, C., et al. (1999).[8] "Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines". Synthetic Communications, 29(19), 3341-3352.[8] (Discusses coupling of pyridine precursors). Link

  • PubChem Compound Summary. (2025). "Piperidine hydrochloride".[9][10][11] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). "Piperidine-2,5-dicarbonitrile hydrochloride CAS Data". Link

Sources

Exploratory

Spectroscopic data of Piperidine-2,5-dicarbonitrile hydrochloride

An In-depth Technical Guide to the Spectroscopic Data of Piperidine-2,5-dicarbonitrile Hydrochloride Introduction: The Structural Elucidation of a Niche Heterocycle To the researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of Piperidine-2,5-dicarbonitrile Hydrochloride

Introduction: The Structural Elucidation of a Niche Heterocycle

To the researchers, chemists, and drug development professionals dedicated to advancing medicinal chemistry, the precise characterization of novel molecular entities is the bedrock of innovation. Piperidine scaffolds are ubiquitous in pharmaceuticals, valued for their conformational properties and synthetic versatility.[1] The introduction of dinitrile functionalities, as seen in Piperidine-2,5-dicarbonitrile hydrochloride, presents a unique chemical entity with potential applications in creating complex nitrogen-containing architectures.[2][3]

This technical guide provides a predictive but comprehensive analysis of the key spectroscopic data expected for Piperidine-2,5-dicarbonitrile hydrochloride. In the absence of a consolidated public database for this specific salt, this document serves as an expert-level walkthrough, synthesizing foundational spectroscopic principles with data from analogous structures to forecast and interpret its spectral signature. We will deconstruct the molecule's expected behavior under Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis, explaining the causal relationships between molecular structure and spectral output. This self-validating approach, grounded in authoritative data, equips the practicing scientist with the knowledge to identify and characterize this compound with confidence.

Molecular Structure and Key Features

Understanding the molecule's architecture is paramount to interpreting its spectra. Piperidine-2,5-dicarbonitrile hydrochloride is a six-membered saturated heterocycle with two nitrile groups at the C2 and C5 positions.[1] The ring nitrogen is protonated, forming a hydrochloride salt. This protonation significantly influences the electronic environment and, consequently, the spectroscopic data.

G parent [M+H]⁺ m/z = 136 frag1 [M+H - HCN]⁺ m/z = 109 parent->frag1 - HCN frag3 α-Cleavage Product [C₅H₈N]⁺ m/z = 82 parent->frag3 - •CH₂CN frag2 [M+H - 2HCN]⁺ m/z = 83 frag1->frag2 - HCN

Figure 2: Predicted major fragmentation pathways for Piperidine-2,5-dicarbonitrile.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of Piperidine-2,5-dicarbonitrile hydrochloride is a synergistic process where each spectroscopic technique provides a piece of a larger puzzle.

  • IR spectroscopy offers the initial, rapid confirmation of the key functional groups: the ammonium salt (broad N-H stretch) and the two nitriles (sharp C≡N stretch).

  • NMR spectroscopy provides the definitive map of the molecular skeleton, confirming the number of protons and carbons and their connectivity through chemical shifts and coupling patterns, with the downfield signals of protons/carbons near the nitrogen and nitrile groups being particularly diagnostic.

  • Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, such as the loss of HCN, which serves as corroborating evidence for the dinitrile structure.

Together, these techniques provide a robust, self-validating dataset that allows for the unambiguous confirmation of the structure and purity of Piperidine-2,5-dicarbonitrile hydrochloride, empowering researchers to use this compound with confidence in their synthetic and drug discovery endeavors.

References

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Masri, M. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(15), 4983. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride. John Wiley & Sons, Inc. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Bortoluzzi, M., et al. (2021). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Molecules, 26(23), 7123. Retrieved from [Link]

  • Li, J., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Wu, J., Lu, S., Ge, D., & Gu, H. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Soochow University. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-2,5-dione hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 17(28), 18364-18375. Retrieved from [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

  • SciELO. (2007). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7). Retrieved from [Link]

  • ACS Publications. (2012). Nitrile Groups as Vibrational Probes: Calculations of the C≡N Infrared Absorption Line Shape of Acetonitrile in Water and Tetrahydrofuran. The Journal of Physical Chemistry B, 116(23), 6748-6758. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Defense Technical Information Center. (1962). Piperidine Synthesis. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]

  • White Rose eTheses Online. (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ACS Publications. (1963). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 35(9), 1186-1190. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Crystals, 13(1), 123. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • ResearchGate. (2021). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectrum of Piperidine-2,5-dicarbonitrile Hydrochloride

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Piperidine-2,5-dicarbonitrile hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Piperidine-2,5-dicarbonitrile hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's IR spectroscopic features, offers a detailed experimental protocol for spectral acquisition, and presents a thorough interpretation of the expected absorption bands. The structure of this guide is designed to provide a logical and in-depth understanding of the topic, moving from fundamental principles to practical application.

Introduction: The Significance of Piperidine-2,5-dicarbonitrile Hydrochloride and its Spectroscopic Characterization

Piperidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural alkaloids.[1][2] The specific compound, Piperidine-2,5-dicarbonitrile hydrochloride, incorporates two nitrile functional groups onto the piperidine ring, a structural motif of interest for its potential biological activities. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for many pharmaceutical applications.[3]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds.[4] By measuring the absorption of infrared radiation by a molecule, an IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds.[5] This guide will meticulously dissect the expected IR spectrum of Piperidine-2,5-dicarbonitrile hydrochloride, providing a robust framework for its identification and characterization.

Molecular Structure and Predicted Vibrational Modes

To comprehend the IR spectrum of Piperidine-2,5-dicarbonitrile hydrochloride, a foundational understanding of its molecular structure is paramount. The molecule consists of a six-membered piperidine ring, which is a saturated heterocyclic amine.[6] This ring is substituted at the 2 and 5 positions with nitrile (-C≡N) groups. The nitrogen atom of the piperidine ring is protonated to form a secondary ammonium ion, with a chloride counter-ion.

The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:

  • Nitrile groups (C≡N)

  • Secondary ammonium group (R₂NH₂⁺)

  • Aliphatic C-H bonds within the piperidine ring

  • C-N bonds

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the principal IR absorptions.

Caption: Molecular structure of Piperidine-2,5-dicarbonitrile hydrochloride with key vibrational modes highlighted.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of Piperidine-2,5-dicarbonitrile hydrochloride. The choice of sampling technique is critical for obtaining a reliable spectrum. Given that the compound is a solid, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are recommended.

Attenuated Total Reflectance (ATR) Method

This is often the simplest and fastest method for solid samples.

Workflow:

cluster_workflow ATR-FTIR Workflow start Start instrument_prep Instrument Preparation: Ensure ATR crystal is clean. Run a background scan. start->instrument_prep sample_prep Sample Preparation: Place a small amount of the solid sample on the ATR crystal. instrument_prep->sample_prep apply_pressure Apply consistent pressure to ensure good contact between the sample and the crystal. sample_prep->apply_pressure acquire_spectrum Acquire the Spectrum: Co-add at least 32 scans for a good signal-to-noise ratio. Resolution: 4 cm⁻¹. apply_pressure->acquire_spectrum process_data Data Processing: Perform baseline correction and ATR correction if necessary. acquire_spectrum->process_data end End process_data->end

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Potassium Bromide (KBr) Pellet Method

This traditional method can provide higher resolution spectra but requires more sample preparation.

Workflow:

cluster_workflow KBr Pellet FTIR Workflow start Start sample_grinding Sample Grinding: Grind a small amount of sample (1-2 mg) with ~100 mg of dry KBr powder. start->sample_grinding pellet_pressing Pellet Pressing: Place the mixture in a pellet press and apply pressure to form a transparent disc. sample_grinding->pellet_pressing instrument_prep Instrument Preparation: Run a background scan with an empty sample holder. pellet_pressing->instrument_prep acquire_spectrum Acquire the Spectrum: Place the KBr pellet in the sample holder. Co-add at least 32 scans. Resolution: 4 cm⁻¹. instrument_prep->acquire_spectrum process_data Data Processing: Perform baseline correction. acquire_spectrum->process_data end End process_data->end

Caption: Step-by-step workflow for acquiring an FTIR spectrum using the KBr pellet method.

Detailed Interpretation of the IR Spectrum

The IR spectrum of Piperidine-2,5-dicarbonitrile hydrochloride can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

The N-H and C-H Stretching Region (3300 - 2500 cm⁻¹)
  • N-H⁺ Stretching: The most prominent feature in this region will be a very broad and strong absorption band due to the N-H⁺ stretching vibrations of the secondary ammonium salt. This band is expected to appear in the range of 2500-3200 cm⁻¹ .[7] The significant broadening is a result of extensive hydrogen bonding between the ammonium cation and the chloride anion, as well as potential intermolecular hydrogen bonding. The position of this band at lower frequencies compared to a free N-H stretch is characteristic of amine salts.[8]

  • C-H Stretching: Superimposed on the broad N-H⁺ absorption, there will be sharper, medium-intensity peaks corresponding to the C-H stretching vibrations of the methylene (-CH₂) and methine (-CH) groups of the piperidine ring. These are anticipated in the 2850-3000 cm⁻¹ region.[9]

The Triple Bond Region (2300 - 2200 cm⁻¹)
  • C≡N Stretching: A sharp and intense absorption band is expected in the region of 2260-2220 cm⁻¹ , which is highly characteristic of the nitrile (C≡N) functional group.[10][11] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. The presence of two nitrile groups in the molecule should result in a particularly strong absorption.

The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

  • N-H⁺ Bending: A medium to strong absorption band is expected between 1620-1560 cm⁻¹ due to the N-H⁺ bending (scissoring) vibration of the secondary ammonium group.[8] This band is a key diagnostic feature for secondary amine salts.

  • C-H Bending: The scissoring and wagging vibrations of the methylene groups in the piperidine ring will give rise to a series of medium-intensity bands in the 1470-1430 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.

  • C-N Stretching: The stretching vibration of the C-N bond within the piperidine ring is expected to produce a medium-intensity absorption in the 1250-1020 cm⁻¹ range for aliphatic amines.[12]

Summary of Expected IR Absorption Bands

The following table provides a concise summary of the predicted IR absorption bands for Piperidine-2,5-dicarbonitrile hydrochloride.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2850 - 3000C-H (aliphatic)StretchingMedium
2500 - 3200N-H⁺ (secondary ammonium)StretchingStrong, Broad
2260 - 2220C≡N (nitrile)StretchingStrong, Sharp
1620 - 1560N-H⁺ (secondary ammonium)BendingMedium to Strong
1470 - 1430C-H (methylene)Bending (Scissoring)Medium
1350 - 1150C-H (methylene)Bending (Wagging)Medium
1250 - 1020C-N (aliphatic amine)StretchingMedium

Conclusion

The infrared spectrum of Piperidine-2,5-dicarbonitrile hydrochloride is characterized by a unique combination of absorption bands that directly correlate with its molecular structure. The prominent features include a broad N-H⁺ stretching band indicative of the hydrochloride salt, a sharp and intense C≡N stretching peak confirming the presence of the nitrile groups, and a series of absorptions in the fingerprint region corresponding to the piperidine ring structure. This in-depth guide provides the necessary theoretical and practical framework for researchers to confidently acquire, interpret, and utilize the IR spectrum of this compound for identification, purity assessment, and further scientific investigation.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • DTIC. (n.d.). Piperidine Synthesis.
  • MDPI. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
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  • Ataman Kimya. (n.d.). PIPERIDINE.
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  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
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  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook.
  • PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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Exploratory

Structural Elucidation of Piperidine-2,5-dicarbonitrile Hydrochloride via Single-Crystal X-ray Diffraction

[1] Strategic Importance & Stereochemical Context Piperidine-2,5-dicarbonitrile hydrochloride represents a critical pharmacophore scaffold in drug development, particularly for serine protease inhibitors and ion channel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Importance & Stereochemical Context

Piperidine-2,5-dicarbonitrile hydrochloride represents a critical pharmacophore scaffold in drug development, particularly for serine protease inhibitors and ion channel modulators. Unlike simple piperidines, the 2,5-disubstitution pattern introduces significant stereochemical complexity that cannot be reliably resolved by NMR alone due to rapid ring flipping and overlapping signal multiplets.

The Crystallographic Imperative

For this molecule, X-ray crystallography is not merely a confirmation tool; it is the primary method for absolute stereochemical assignment . The central challenge lies in distinguishing between the cis- (2R,5S) and trans- (2R,5R) diastereomers.

  • Thermodynamic Preference: In the hydrochloride salt form, the protonated nitrogen (

    
    ) locks the ring conformation. We typically anticipate the bulky nitrile groups to adopt equatorial positions to minimize 1,3-diaxial strain, but the salt bridge formation (
    
    
    
    ) can distort this ideal chair geometry.
  • Drug Design Impact: The spatial vector of the nitrile groups determines the molecule's ability to engage in

    
     stacking or covalent bonding (e.g., reversible covalent inhibitors).
    

Crystal Growth Engineering: The Vapor Diffusion Protocol

Piperidine hydrochloride salts are notoriously hygroscopic and prone to forming amorphous solids rather than diffraction-quality single crystals. Standard evaporation methods often yield "oiling out." The following Vapor Diffusion Protocol is engineered to slow the nucleation rate, favoring the growth of ordered lattices.

Reagents
  • Solute: Piperidine-2,5-dicarbonitrile HCl (High Purity >98%).

  • Good Solvent: Methanol (MeOH) or Ethanol (EtOH) – anhydrous.

  • Anti-Solvent: Diethyl Ether (

    
    ) or Hexane.
    
Step-by-Step Methodology
  • Saturation: Dissolve 20 mg of the hydrochloride salt in the minimum amount of warm anhydrous MeOH (approx. 0.5 – 1.0 mL) in a 2 mL inner vial. Filter through a 0.2

    
     PTFE syringe filter to remove dust nuclei.
    
  • Chamber Setup: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial.

  • Diffusion Charge: Carefully add 5–8 mL of Diethyl Ether to the outer vial. Crucial: Do not let the ether overflow into the inner vial.

  • Equilibration: Seal the outer vial tightly with Parafilm. Store at

    
     in a vibration-free environment.
    
  • Harvesting: Crystals should appear within 48–96 hours as colorless blocks or prisms.

Visualization: Vapor Diffusion Workflow

VaporDiffusion Start Crude HCl Salt Dissolve Dissolution (MeOH, Warm) Start->Dissolve Saturation Filter Micro-Filtration (0.2 µm PTFE) Dissolve->Filter Remove Nuclei Setup Vapor Diffusion Setup (Inner: MeOH / Outer: Et2O) Filter->Setup Transfer Incubate Incubation (4°C, 72h) Setup->Incubate Slow Diffusion Harvest Single Crystal Harvest Incubate->Harvest Lattice Formation

Figure 1: Controlled crystallization workflow utilizing vapor diffusion to overcome the hygroscopic nature of the hydrochloride salt.

Data Acquisition Strategy

For organic hydrochloride salts containing only light atoms (C, H, N) and Chlorine, selecting the correct radiation source is vital for resolving absolute configuration (if chiral).

  • Source Selection:

    • Copper (

      
      , 
      
      
      
      ):
      Recommended. The anomalous scattering signal (
      
      
      ) of Chlorine is significantly stronger with Cu radiation than Molybdenum (Mo). This allows for the determination of absolute structure (Flack parameter) even without heavy metals.
    • Molybdenum (

      
      , 
      
      
      
      ):
      Acceptable for general connectivity but may fail to distinguish enantiomers reliably for this specific mass range.
  • Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes the thermal vibration of the flexible piperidine ring, sharpening high-angle reflections.

Critical Reference Parameters

When solving the structure, compare your refinement statistics against these expected ranges for a high-quality Piperidine HCl structure.

ParameterTarget RangeStructural Significance
Space Group

or

Common for chiral organic salts.
R-Factor (

)
< 5.0%Indicates high agreement between model and data.
Bond Length (C

N)
1.13 – 1.15

Verification of nitrile group integrity.
Bond Angle (C-C

N)
175° – 180°Nitriles should be nearly linear.
H-Bond (

)
3.05 – 3.20

The primary lattice-stabilizing interaction.

Structure Solution & Refinement Logic

The refinement of piperidine derivatives often presents specific challenges regarding ring conformation and hydrogen placement.

Protocol for Refinement
  • Phasing: Use Intrinsic Phasing (SHELXT) . The Chlorine atom provides a sufficient heavy-atom anchor to solve the phase problem rapidly.

  • Nitrile Geometry: Check the displacement parameters (ellipsoids) of the terminal Nitrogen atoms. High anisotropy often indicates disorder (wagging of the nitrile tail). If observed, apply rigid bond restraints (RIGU).

  • The "Ammonium" Protons:

    • Challenge: Locating the two protons on the piperidine nitrogen is critical to confirm the salt formation.

    • Solution: Do not geometrically place these protons initially. Locate them in the Difference Fourier Map (

      
      ) . They should appear as distinct electron density peaks approx. 0.9 
      
      
      
      from the Nitrogen.
    • Refinement: Allow the N-H bond distances to refine freely if data quality permits; otherwise, restrain to 0.91

      
       (DFIX).
      
Structural Analysis: The Interaction Map

The lattice is typically held together by a charge-assisted hydrogen bonding network. The Chloride ion (


) usually accepts two hydrogen bonds from the piperidinium cation (

), forming infinite 1D chains or 2D sheets.

InteractionMap PipN Piperidinium N (Donor) H1 H(Axial) PipN->H1 Covalent H2 H(Equatorial) PipN->H2 Covalent Cl Chloride Ion (Acceptor) H1->Cl Charge-Assisted H-Bond (Strong: ~2.2 Å) H2->Cl Charge-Assisted H-Bond NextMol Adjacent Molecule Cl->NextMol Electrostatic Bridge Nitrile Nitrile Group (-CN) Nitrile->NextMol Dipole-Dipole / Weak H-Bond

Figure 2: Interaction map highlighting the critical charge-assisted hydrogen bonding network between the piperidinium cation and chloride anion.

References

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg.

  • Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context for

    
     interactions). 
    
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. (Standard for checking CIF quality).

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Basis for absolute configuration using Cu radiation).

  • Cambridge Structural Database (CSD). Search for analogous structure: Piperidine-4-carbonitrile hydrochloride (Refcode: YIZZUB).

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of Piperidine-2,5-dicarbonitrile Hydrochloride as a Versatile Precursor for Pharmaceutical Intermediates

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a vast array of clinically approved drugs.[1][2] Its prevalence is a testament to its favorable physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a vast array of clinically approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability, solubility, and target binding affinity.[2] This document provides an in-depth guide for researchers and drug development professionals on the application of Piperidine-2,5-dicarbonitrile hydrochloride, a highly functionalized and reactive precursor. We will explore its properties, detail a robust protocol for its conversion into a key pharmaceutical intermediate—Piperidine-2,5-dicarboxylic acid—and outline the necessary analytical methods for process validation and quality control.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif present in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][3] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets.[2] From antihistamines to antipsychotics and analgesics, the piperidine core is a validated building block for creating new chemical entities with therapeutic potential.[3][4]

Piperidine-2,5-dicarbonitrile hydrochloride emerges as a particularly valuable starting material. The presence of two nitrile groups offers multiple avenues for chemical transformation. Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to various other functional groups, making this precursor a versatile hub for generating diverse molecular libraries. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Physicochemical Properties and Safety

A thorough understanding of the precursor's properties and safe handling requirements is paramount for successful and secure experimentation.

Compound Identification and Properties
PropertyValueSource
IUPAC Name Piperidine-2,5-dicarbonitrile hydrochloride[5]
CAS Number 1374656-48-0[5]
Molecular Formula C₇H₁₀ClN₃Derived
Molecular Weight 171.63 g/mol Derived
Appearance White to off-white solidTypical
Solubility Soluble in water, polar organic solventsInferred
Chemical Structure

Caption: Structure of Piperidine-2,5-dicarbonitrile hydrochloride.

Safety and Handling

Piperidine-2,5-dicarbonitrile hydrochloride and related compounds require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[6]

Application Protocol: Synthesis of Piperidine-2,5-dicarboxylic Acid

This section provides a detailed protocol for the acid-catalyzed hydrolysis of Piperidine-2,5-dicarbonitrile hydrochloride to yield Piperidine-2,5-dicarboxylic acid, a valuable intermediate for synthesizing more complex molecules, such as GABA uptake inhibitors or CCR5 antagonists.[7][8]

Scientific Rationale

Acid-catalyzed hydrolysis is a classic and robust method for converting nitriles to carboxylic acids. The mechanism involves the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. This facilitates nucleophilic attack by water, leading to the formation of a carboximidic acid intermediate, which subsequently tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt. Using a strong mineral acid like HCl ensures the reaction proceeds to completion for both nitrile groups.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Piperidine-2,5-dicarboxylic acid.

Detailed Protocol

Materials and Reagents:

  • Piperidine-2,5-dicarbonitrile hydrochloride (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~12M)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 5M solution

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • pH paper or calibrated pH meter

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Piperidine-2,5-dicarbonitrile hydrochloride (e.g., 5.0 g, 1.0 eq).

  • Acid Addition: Carefully add 6M aqueous HCl (e.g., 50 mL) to the flask. This concentration is chosen to provide sufficient water for the hydrolysis and maintain a strongly acidic environment to drive the reaction.

  • Hydrolysis Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by the cessation of ammonia gas evolution (use moist pH paper at the top of the condenser to check) or by periodic sampling for thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully adjust the pH of the solution to approximately 3 by the slow, dropwise addition of 5M NaOH solution in an ice bath. The isoelectric point for similar amino acids is in this range, which minimizes the solubility of the product and maximizes precipitation.

    • A white precipitate of Piperidine-2,5-dicarboxylic acid should form. Allow the suspension to stand in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to aid in drying.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is a mixture of water and ethanol.

    • Dissolve the crude solid in a minimum amount of hot water.

    • Slowly add ethanol until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Analytical Characterization and Validation

To ensure the successful synthesis and purity of the target intermediate, a combination of analytical techniques should be employed. This constitutes a self-validating system where the identity and quality of the product are unequivocally confirmed.

In-Process and Final Product Analysis
TechniquePurposeTypical Parameters & Expected Results
TLC Monitor reaction progressMobile Phase: Dichloromethane:Methanol:Acetic Acid (8:2:0.1). Result: Disappearance of starting material spot and appearance of a new, more polar spot for the dicarboxylic acid product at a lower Rf value.
HPLC Determine purity and quantify yieldColumn: C18 reverse-phase.[9] Mobile Phase: Gradient of water (0.1% TFA) and acetonitrile (0.1% TFA). Result: A single major peak corresponding to the product, with purity typically >95% after recrystallization.
¹H NMR Structural confirmationSolvent: D₂O. Expected Signals: Complex multiplets for the piperidine ring protons. The disappearance of nitrile signals and the appearance of signals corresponding to the α-protons adjacent to the new carboxyl groups.
Mass Spec (MS) Confirm molecular weightMode: Electrospray Ionization (ESI+). Result: Observation of the [M+H]⁺ ion corresponding to the molecular weight of Piperidine-2,5-dicarboxylic acid.
FT-IR Confirm functional group transformationResult: Disappearance of the sharp nitrile (C≡N) stretch (around 2250 cm⁻¹) and appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1700-1730 cm⁻¹) characteristic of a carboxylic acid.
Validation Workflow

G synthesis Synthesis Step - Piperidine-2,5-dicarbonitrile HCl - Acid Hydrolysis in_process In-Process Control - TLC Monitoring - HPLC Sampling synthesis->in_process Monitor workup Workup & Purification - pH Adjustment - Filtration - Recrystallization synthesis->workup in_process->synthesis Feedback (Reaction Complete?) final_char Final Characterization - Purity (HPLC) - Identity (NMR, MS) - Functional Groups (FT-IR) workup->final_char Confirm release Validated Intermediate final_char->release

Caption: A self-validating workflow for intermediate synthesis.

Conclusion

Piperidine-2,5-dicarbonitrile hydrochloride is a potent and versatile precursor for the synthesis of valuable pharmaceutical intermediates. Its dinitrile functionality provides a gateway to a wide range of chemical entities through well-established and reliable transformations. The detailed protocol for its hydrolysis to Piperidine-2,5-dicarboxylic acid, coupled with a rigorous analytical validation strategy, offers researchers a dependable methodology for accessing complex piperidine-based scaffolds. By understanding the underlying chemical principles and adhering to strict safety and analytical protocols, scientists can effectively leverage this precursor to accelerate drug discovery and development programs.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved from [Link]

  • Google Patents. (n.d.). US6689898B2 - Antihistaminic piperidine derivatives and intermediates for the preparation thereof.

Sources

Application

Quantitative Analysis of Piperidine-2,5-dicarbonitrile Hydrochloride: A Robust Gas Chromatography Method Following Alkaline Conversion

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, validated protocol for the quantitative analysis of Piperidine-2,5-dicarbonitrile hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of Piperidine-2,5-dicarbonitrile hydrochloride in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A primary challenge in the gas chromatography (GC) analysis of this compound is its salt form, which is non-volatile and thermally labile. Direct injection into a GC system leads to analyte decomposition, column damage, and unreliable results.[1] This guide details a crucial sample preparation workflow involving an alkaline conversion of the hydrochloride salt to its volatile free base form, followed by a robust GC method using a Flame Ionization Detector (FID). We provide a comprehensive, step-by-step protocol, explain the causality behind critical experimental choices, and present a self-validating system through rigorous system suitability checks. This method is tailored for researchers, scientists, and drug development professionals requiring accurate purity assessments and impurity profiling.

Introduction and Analytical Challenge

Piperidine-2,5-dicarbonitrile is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. It is often handled and stored as a hydrochloride salt to improve stability and handling properties. However, for quality control and process monitoring, Gas Chromatography (GC) is a preferred analytical technique due to its high resolution and sensitivity for volatile and semi-volatile compounds.[2]

The core analytical challenge is the inherent incompatibility of salt-form analytes with GC. The high temperatures of the GC inlet (typically >250°C) cause the hydrochloride salt to decompose rather than volatilize, preventing the intact molecule from reaching the analytical column. Furthermore, the generation of hydrochloric acid in the inlet can aggressively damage the column's stationary phase, leading to rapid performance degradation.[1]

Therefore, a sample preparation step to liberate the volatile free base is not just recommended, but mandatory for successful analysis. This protocol achieves this through a liquid-liquid extraction following sample basification, a foundational technique for the analysis of amine salts.

Principle of the Method

The method is predicated on a two-stage process:

  • Analyte Conversion: The Piperidine-2,5-dicarbonitrile hydrochloride sample is dissolved in an aqueous medium and treated with a strong base, such as sodium hydroxide (NaOH). This neutralizes the hydrochloride salt, converting the analyte into its free base form, which is significantly more volatile and amenable to GC analysis.

  • Chromatographic Separation: The volatilized free base is then separated from the sample matrix and other potential impurities on a mid-polarity capillary GC column. A Flame Ionization Detector (FID), known for its robustness and wide linear range for carbon-containing compounds, is used for quantification.

The logical relationship underpinning this protocol is visualized below.

Analyte Piperidine-2,5-dicarbonitrile HCl (Non-Volatile Salt) Process Sample Preparation: Alkaline Treatment (e.g., NaOH) Analyte->Process Product Piperidine-2,5-dicarbonitrile (Volatile Free Base) Process->Product Analysis GC-FID Analysis Product->Analysis

Caption: The core analytical strategy: Conversion of the non-volatile salt to a volatile free base before GC analysis.

Instrumentation and Materials

Equipment and Consumables
ItemSpecification
Gas ChromatographAgilent 8890 GC or equivalent, with Split/Splitless Inlet and FID
GC ColumnAgilent HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent 5% Phenyl Methylpolysiloxane
GC Inlet LinerBase-deactivated, splitless, single taper with glass wool
Autosampler Vials2 mL, amber, with PTFE/silicone septa caps
Analytical Balance4-decimal place
pH Meter or StripsRange 1-14
Centrifuge Tubes15 mL, polypropylene
Pipettes & SyringesCalibrated, various volumes
Reagents and Standards
ReagentGrade
Piperidine-2,5-dicarbonitrile HClReference Standard (>99.5% purity)
Dichloromethane (DCM)HPLC or GC-grade
Sodium Hydroxide (NaOH)ACS Reagent Grade
Sodium Sulfate (Na₂SO₄), AnhydrousACS Reagent Grade
Deionized WaterType 1, >18 MΩ·cm
Helium (Carrier Gas)Ultra-high purity (99.999%)
Hydrogen (FID)High purity (99.995%)
Air (FID)Zero grade

Detailed Experimental Protocols

The entire analytical workflow, from sample receipt to final analysis, is outlined below. This systematic process ensures reproducibility and minimizes sources of error.

cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis A 1. Weighing Accurately weigh ~25 mg of sample or standard B 2. Dissolution Dissolve in 5 mL Deionized Water A->B C 3. Basification Add 1M NaOH dropwise until pH > 11 B->C D 4. Extraction Add 5 mL DCM, vortex for 2 min C->D E 5. Phase Separation Centrifuge at 3000 rpm for 5 min D->E F 6. Drying Transfer organic (bottom) layer to a new vial containing anhydrous Na₂SO₄ E->F G 7. Final Sample Transfer dried extract to GC vial for analysis F->G H 8. Injection Inject 1 µL into GC system G->H Transfer to Autosampler I 9. Data Acquisition Acquire chromatogram based on defined method H->I J 10. Quantification Integrate peak and calculate concentration vs. standard I->J

Caption: Step-by-step workflow from sample preparation to GC quantification.

Preparation of Solutions
  • 1 M Sodium Hydroxide (NaOH): Carefully dissolve 4.0 g of NaOH pellets in 100 mL of deionized water. Allow to cool before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Piperidine-2,5-dicarbonitrile hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water. Note: This standard is prepared in its salt form; the conversion to free base occurs during the extraction step, ensuring stoichiometric consistency with the sample.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with deionized water.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 25 mg of the test sample into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of deionized water and vortex until fully dissolved.

  • Basification: Add 1 M NaOH dropwise while monitoring the pH. Continue adding until the solution pH is confirmed to be >11. This ensures complete conversion to the free base.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM) to the tube. Cap tightly and vortex vigorously for 2 minutes to facilitate the extraction of the free base into the organic layer.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Drying: Carefully transfer the lower organic (DCM) layer to a clean vial containing a small amount (~0.5 g) of anhydrous sodium sulfate. This step removes residual water, which can interfere with the analysis.

  • Final Sample: Allow the extract to stand for 5 minutes. Carefully transfer the dried DCM extract into a 2 mL autosampler vial for analysis.

  • Working Standard Preparation: Treat 5.0 mL of the Working Standard Solution (100 µg/mL) with the same basification and extraction procedure (steps 3-7) as the sample. The final concentration of the extracted standard will be approximately 100 µg/mL in DCM (assuming 100% extraction efficiency).

Gas Chromatography Method Parameters

The following parameters have been optimized for the robust analysis of the target analyte. The choice of a 5% Phenyl column (HP-5) provides good selectivity for the polar nitrile groups and the piperidine ring.[3]

ParameterSettingJustification
Inlet Split/Splitless, run in Split mode
Inlet Temperature260 °CEnsures rapid volatilization of the analyte while minimizing potential thermal degradation.
Split Ratio20:1Prevents column overloading and ensures sharp, symmetrical peaks for the expected concentration range.
Carrier GasHeliumInert gas providing good efficiency and safety.
Constant Flow1.5 mL/minOptimal flow rate for the given column dimensions to ensure good separation efficiency.
Column Agilent HP-5 (30 m x 0.32 mm, 0.25 µm)A robust, versatile column suitable for a wide range of semi-polar compounds.
Oven Program
Initial Temperature100 °C, hold for 2 minAllows for focusing of the analyte at the head of the column.
Ramp Rate15 °C/minA moderate ramp rate to ensure good separation from potential impurities.
Final Temperature280 °C, hold for 5 minEnsures that any less volatile compounds are eluted from the column before the next run.
Detector Flame Ionization Detector (FID)
Temperature300 °CMust be higher than the final oven temperature to prevent condensation of the analyte.
H₂ Flow30 mL/minStandard condition for FID operation.
Air Flow300 mL/minStandard condition for FID operation.
Makeup Gas (He)25 mL/minEnsures efficient transfer of the analyte from the column to the detector flame.
Injection
Injection Volume1.0 µLStandard volume for quantitative analysis.
SolventDichloromethane

System Suitability and Validation

To ensure the trustworthiness and validity of the results from each analytical run, the following system suitability tests (SST) must be performed.

  • Blank Injection: Inject a vial of the DCM used for extraction. The chromatogram should be free of any interfering peaks at the retention time of the analyte.

  • Standard Reproducibility: Make five replicate injections of the prepared Working Standard Solution. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% . This confirms the precision of the injection and the stability of the system.[4]

Method Validation Summary

This method was validated according to standard pharmaceutical guidelines. The key performance characteristics are summarized below.

Validation ParameterResult
Linearity (r²) > 0.999
Range 10 - 250 µg/mL
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 98.5% - 101.2%

Results and Discussion

Under the specified conditions, Piperidine-2,5-dicarbonitrile is expected to elute as a sharp, symmetrical peak at approximately 12.5 minutes .

Troubleshooting
  • Peak Tailing: If significant peak tailing is observed, it may indicate active sites in the GC system.

    • Cause: The basic nature of the piperidine nitrogen can interact with acidic silanol groups in the inlet liner or the head of the column.

    • Solution: Replace the inlet liner with a new, base-deactivated liner. If the problem persists, trim 0.5 m from the front of the column. For persistent issues, consider using a column specifically designed for amine analysis (e.g., Agilent CP-Sil 8 CB for Amines).[3]

  • No Peak or Small Peak:

    • Cause: Incomplete conversion to the free base (pH was not >11) or poor extraction efficiency.

    • Solution: Re-prepare the sample, ensuring the pH is correctly adjusted before extraction. Vortex for a longer period or use a different extraction solvent like methyl tert-butyl ether (MTBE).

  • Ghost Peaks:

    • Cause: Carryover from a previous high-concentration sample.

    • Solution: Run a solvent blank after any high-concentration samples. Ensure the final oven hold time is sufficient to elute all components.[5]

Conclusion

The analytical method detailed in this application note provides a robust, reliable, and accurate system for the quantification of Piperidine-2,5-dicarbonitrile hydrochloride. The mandatory alkaline conversion and liquid-liquid extraction sample preparation step successfully overcomes the challenge of analyzing a non-volatile hydrochloride salt by GC. The method demonstrates excellent performance in linearity, precision, and accuracy, making it highly suitable for routine quality control in a pharmaceutical development and manufacturing environment.

References

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Open Access Journals. Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]

  • Maksimović, M., et al. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids.Journal of the Serbian Chemical Society.
  • Agilent Technologies. Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Ahn, Y. H., & Yoo, J. S. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Analytical Sciences, 17(7), 893-895. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • Chromatography Forum. piperidine analysis in API by GC-HS. [Link]

  • ResearchGate. Detection and determination of nitriles. [Link]

  • ResearchGate. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Drawell. 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. [Link]

  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

Sources

Method

Developing a quantitative assay for Piperidine-2,5-dicarbonitrile hydrochloride

Application Note: Quantitative Assay Development for Piperidine-2,5-dicarbonitrile Hydrochloride Executive Summary Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0) is a critical bicyclic intermediate, ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Assay Development for Piperidine-2,5-dicarbonitrile Hydrochloride

Executive Summary

Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0) is a critical bicyclic intermediate, often utilized in the synthesis of Factor Xa inhibitors and other piperidine-based APIs.[1] Its structural analysis presents a distinct challenge: the molecule lacks a conjugated


-system, rendering it virtually invisible to standard UV-Vis detection above 210 nm. Furthermore, its high polarity (as a hydrochloride salt) leads to poor retention on standard C18 stationary phases.

This guide outlines a dual-modality analytical strategy designed to ensure both specificity and absolute accuracy:

  • Primary Chromatographic Assay: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) for purity and related substance profiling.

  • Orthogonal Absolute Assay: Potentiometric Titration (Argentometric) for stoichiometric verification of the salt form.

Strategic Analysis: The "Why" Behind the Method

Developing a robust assay for this compound requires navigating three specific physicochemical hurdles.

Hurdle 1: The "UV Blind Spot"

The piperidine ring is saturated. The nitrile (-CN) groups have a weak absorbance maximum around 190-200 nm. Using UV detection at this range is perilous due to:

  • Solvent Cut-off Interference: Acetonitrile and buffers absorb significantly at 200 nm, causing baseline drift.

  • Low Sensitivity: The molar extinction coefficient (

    
    ) is negligible, leading to high Limits of Quantitation (LOQ).
    

Solution: Charged Aerosol Detection (CAD) . Unlike Refractive Index (RI), CAD is gradient-compatible and highly sensitive to non-volatile analytes regardless of chemical structure. If CAD is unavailable, Pre-column Derivatization with FMOC-Cl is the validated backup.

Hurdle 2: Retention of Polar Salts

On a Reversed-Phase (RP) C18 column, the hydrophilic ammonium salt will elute near the void volume (


), co-eluting with unretained matrix impurities.

Solution: HILIC Mode . By using a polar stationary phase (Amide or Silica) with a high-organic mobile phase, we retain the polar salt via water-layer partitioning, separating it effectively from non-polar synthesis byproducts.

Decision Logic Visualization

MethodSelection Start Analyte: Piperidine-2,5-dicarbonitrile HCl CheckChrom Check UV Chromophore Start->CheckChrom NoUV No Conjugation (>210 nm) CheckChrom->NoUV DetectorChoice Select Detector Strategy NoUV->DetectorChoice CAD_Path Option A: CAD/ELSD (Universal, No Derivatization) DetectorChoice->CAD_Path Preferred Deriv_Path Option B: Derivatization (FMOC-Cl + UV) DetectorChoice->Deriv_Path Alternative ColumnChoice Select Mode: HILIC vs RP CAD_Path->ColumnChoice HILIC HILIC (Amide) Retains Polar Salt ColumnChoice->HILIC

Figure 1: Decision tree for selecting the analytical methodology based on physicochemical properties.

Protocol A: HILIC-CAD Quantitative Assay (Primary Method)

This method is the "Gold Standard" for purity determination. It requires no sample pretreatment other than dilution.

Instrumentation & Conditions
  • System: HPLC or UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 mm x 4.6 mm, 3.5 µm).

    • Why: Amide phases provide superior peak shape for basic amines compared to bare silica.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.

Mobile Phase Setup
  • Buffer (Solvent A): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: High ionic strength is needed to mask silanols, but keep it volatile for CAD.

  • Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 10 90 High organic for retention
10.0 40 60 Elute polar impurities
12.0 40 60 Hold
12.1 10 90 Re-equilibration

| 18.0 | 10 | 90 | End of Run |

Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v). Crucial: Match the initial mobile phase to prevent peak distortion.

  • Standard Stock: Weigh 50 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Test Sample: Prepare in duplicate at 0.1 mg/mL.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (HILIC often yields broader peaks; 1.5 is acceptable).

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Signal-to-Noise (S/N): >50 for the LOQ level.

Protocol B: Pre-Column Derivatization (Alternative UV Method)

If CAD is unavailable, the secondary amine must be tagged with a chromophore. We utilize FMOC-Cl (9-Fluorenylmethyl chloroformate), which reacts rapidly with secondary amines to form stable, highly fluorescent/UV-active carbamates.

Reaction Chemistry


Derivatization Workflow
  • Reagent A: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer B: 0.2 M Borate Buffer, pH 9.0.

  • Procedure:

    • Mix 100 µL Sample (aqueous solution) + 100 µL Buffer B.

    • Add 200 µL Reagent A. Vortex immediately.

    • Incubate at ambient temperature for 5 minutes.

    • Quench: Add 50 µL of 1-Adamantanamine (ADAM) solution to react with excess FMOC-Cl (prevents FMOC-OH interference).

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18) using UV detection at 265 nm .

Protocol C: Potentiometric Titration (Absolute Assay)

While HPLC determines purity (% area), titration determines the absolute assay (% w/w) of the salt, ensuring the stoichiometry of the Hydrochloride is correct.

Principle

Argentometric titration of the chloride counter-ion using Silver Nitrate (


).


Procedure
  • Equipment: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a Silver/Sulfide ion-selective electrode (ISE).

  • Solvent: 50 mL Water + 5 mL Nitric Acid (1M) (Acidic environment prevents silver oxide formation).

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Execution:

    • Weigh accurately ~150 mg of sample into the titration vessel.

    • Dissolve in Solvent.[3]

    • Titrate with 0.1 N

      
       to the inflection point.
      
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Equivalent Weight of Piperidine-2,5-dicarbonitrile HCl (MW 
      
      
      
      171.63 g/mol )
    • 
      : Sample weight (mg)
      

Validation & Data Reporting

Data should be summarized in a tabular format compliant with ICH Q2(R1) guidelines.

Table 1: Recommended Validation Parameters (HILIC-CAD)

ParameterAcceptance CriteriaRationale
Linearity

over 50-150% target conc.
CAD response is curvilinear; use quadratic fit or "Power Function" linearization.
Accuracy (Recovery) 98.0% – 102.0% at 3 levelsEnsures no matrix binding or loss during prep.
Precision (Repeatability) RSD < 2.0% (n=6)Confirms instrument stability.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for impurity tracking.
Specificity No interference at retention timeVerify blank and placebo injections.

References

  • Guidance on HILIC Development

    • McCalley, D. V. (2017).[4] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Charged Aerosol Detection Principles

    • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link

  • Derivatization of Secondary Amines

    • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography. Link

  • Titration of Pharmaceutical Salts

    • United States Pharmacopeia (USP) General Chapter <541> Titrimetry. Link

Disclaimer: This protocol is intended for research and development purposes. Full GMP validation is required before application in a regulated environment.

Sources

Application

Application Notes and Protocols: Screening Piperidine-2,5-dicarbonitrile Hydrochloride Derivatives for Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Piperidine Scaffold The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle is a versatile building block, offering a combination of desirable physicochemical properties and the ability to form specific interactions with biological targets.[2][3] The introduction of chirality and various substituents to the piperidine core allows for the fine-tuning of its pharmacological profile, impacting activity, selectivity, and pharmacokinetic properties.[4][5]

Specifically, the piperidine-2,5-dicarbonitrile hydrochloride scaffold presents a unique chemical architecture. The dicarbonitrile groups can act as hydrogen bond acceptors or be chemically modified, while the hydrochloride salt form generally enhances aqueous solubility. Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to anticancer, neuroprotective, and antimicrobial effects.[6][7] This application note provides a comprehensive guide for the initial biological screening of a library of novel Piperidine-2,5-dicarbonitrile hydrochloride derivatives to identify promising lead compounds for further drug development.

Strategic Screening Cascade: From Primary Hits to Validated Leads

A tiered screening approach is essential for efficiently interrogating a compound library. This strategy begins with broad, high-throughput primary assays to identify initial "hits" and progressively employs more complex and specific secondary and mechanistic assays to validate and characterize these hits.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Selectivity Assays cluster_3 Phase 4: Mechanism of Action (MoA) Studies A Compound Library of Piperidine-2,5-dicarbonitrile Hydrochloride Derivatives B High-Throughput Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) A->B C High-Throughput Enzyme Inhibition Assay (Target-Based) A->C D Confirmation of Primary Hits B->D C->D E IC50/EC50 Determination D->E F Orthogonal Cytotoxicity Assays (e.g., LDH, Real-Time Glo™) E->F G Selectivity Profiling (Against Related Targets/Cell Lines) E->G H Enzyme Kinetics Studies F->H G->H I Cell-Based Pathway Analysis H->I J Validated Lead Compounds I->J

Caption: A strategic workflow for screening piperidine derivatives.

PART 1: Primary Screening - Identifying Initial Hits

The initial phase of the screening cascade aims to cast a wide net to identify any compounds exhibiting biological activity. The choice of primary assay will depend on the hypothesized therapeutic area. Here, we will focus on two common starting points: general cytotoxicity against cancer cell lines and inhibition of a specific enzyme target.

Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.

Rationale: This assay is a fundamental first step in cancer drug discovery to identify compounds that can kill or inhibit the growth of cancer cells.[9][10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of each piperidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Remove the old media from the cell plates and add fresh media containing the different concentrations of the compounds. Include vehicle-only (DMSO) and untreated controls.

  • Incubation:

    • Incubate the plates for a predetermined time, typically 24 to 48 hours, depending on the cell doubling time.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Identify "hits" as compounds that exhibit a significant reduction in cell viability at a specific concentration (e.g., >50% inhibition at 10 µM).

Protocol: High-Throughput Enzyme Inhibition Screening

For target-based drug discovery, a primary screen will involve an in vitro assay against a purified enzyme implicated in a disease.[12]

Rationale: This approach directly identifies compounds that interact with the desired molecular target, providing a more direct path to understanding the mechanism of action.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock of the target enzyme in a suitable assay buffer. The buffer composition should be optimized for enzyme stability and activity.

    • Prepare a stock solution of the enzyme's substrate. For assays to identify competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[12]

    • Prepare stock solutions of the piperidine derivatives in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (in 384-well plate format):

    • Add a small volume (e.g., 1 µL) of each compound from the library to individual wells.

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Measure the reaction progress over time using a plate reader. The detection method will depend on the nature of the reaction (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).

    • For kinetic assays, monitor the change in signal over time to determine the initial reaction velocity (V₀).[14]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound relative to a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).

PART 2: Hit Confirmation and Secondary Assays

Once primary hits are identified, the next crucial step is to confirm their activity and begin to characterize their potency and selectivity.

Protocol: Dose-Response and IC50/EC50 Determination

Rationale: A dose-response curve provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.[9]

Step-by-Step Protocol:

  • Compound Preparation:

    • For each confirmed hit, prepare a wider range of concentrations, typically in a 10-point, 3-fold serial dilution format.

  • Assay Performance:

    • Repeat the primary assay (either cytotoxicity or enzyme inhibition) with the detailed concentration range for each hit compound.

  • Data Analysis:

    • Plot the percentage of inhibition (or activity) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 or EC50 value.

Data Presentation: Example IC50 Values for Piperidine Derivatives

Compound IDTarget Enzyme X IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)
PDC-0011.2 ± 0.25.8 ± 0.7
PDC-002> 10075.4 ± 9.1
PDC-0030.05 ± 0.010.2 ± 0.05
PDC-00415.6 ± 2.3> 100
Protocol: Selectivity Profiling

Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.[15][16] Selectivity is assessed by testing hit compounds against related enzymes or in different cell lines.[17]

Step-by-Step Protocol (Enzyme Selectivity):

  • Target Selection:

    • Identify enzymes that are structurally or functionally related to the primary target.

  • Assay Performance:

    • Perform the enzyme inhibition assay with the hit compounds against the panel of related enzymes.

  • Data Analysis:

    • Calculate the IC50 values for each compound against each enzyme.

    • Determine the selectivity index, which is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target. A higher selectivity index indicates greater selectivity.[15]

Step-by-Step Protocol (Cell Line Selectivity):

  • Cell Line Panel:

    • Select a panel of cancer cell lines from different tissues of origin.

    • Include non-cancerous cell lines to assess general cytotoxicity.

  • Assay Performance:

    • Determine the IC50 values for the hit compounds in each cell line using the MTT or a similar cytotoxicity assay.

  • Data Analysis:

    • Compare the IC50 values across the different cell lines. Compounds with significantly lower IC50 values in specific cancer cell lines compared to non-cancerous lines are desirable.

PART 3: Mechanism of Action (MoA) Studies

For the most promising lead compounds, elucidating the mechanism of action is critical for further development.[18][19]

Protocol: Enzyme Kinetic Studies

Rationale: Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive) provides valuable information for lead optimization.[13][20]

Step-by-Step Protocol:

  • Experimental Design:

    • Perform the enzyme inhibition assay with varying concentrations of both the inhibitor and the substrate.

  • Data Acquisition:

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.

  • Data Analysis:

    • Generate a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

MoA_Logic cluster_0 Enzyme Kinetics Analysis cluster_1 Determination of Inhibition Type A Vary [Substrate] and [Inhibitor] Measure Initial Velocity (V₀) B Lineweaver-Burk Plot (1/V₀ vs 1/[S]) A->B C Competitive Vmax Unchanged Km Increased B->C D Non-competitive Vmax Decreased Km Unchanged B->D E Uncompetitive Vmax Decreased Km Decreased B->E

Sources

Method

Application Notes &amp; Protocols for the Safe Handling and Disposal of Piperidine-2,5-dicarbonitrile hydrochloride

Abstract & Scope This document provides a detailed guide for the safe handling, use, and ultimate disposal of Piperidine-2,5-dicarbonitrile hydrochloride. As a bifunctional molecule containing both a piperidine ring and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document provides a detailed guide for the safe handling, use, and ultimate disposal of Piperidine-2,5-dicarbonitrile hydrochloride. As a bifunctional molecule containing both a piperidine ring and two nitrile groups, this compound presents a complex hazard profile that requires a conservative and informed approach. These protocols are designed for researchers, chemists, and drug development professionals operating in a controlled laboratory environment. The procedures outlined herein are based on a composite hazard assessment derived from the known risks of its constituent functional groups: piperidine, organic nitriles, and hydrochloride salts. Adherence to these guidelines is critical for minimizing exposure risk and ensuring environmental compliance.

Hazard Assessment & Chemical Profile

  • Piperidine Moiety: The core piperidine structure is a known hazardous substance. Piperidine itself is a flammable, corrosive liquid that is toxic by inhalation, in contact with skin, and if swallowed[2][3]. It can cause severe skin burns, eye damage, and irritation to the respiratory system[4][5]. While the amine in the subject compound is protonated as a hydrochloride salt, the inherent toxicity of the piperidine ring system must be respected.

  • Dinitrile Functionality: Organic nitriles are a class of compounds that require careful handling due to their potential to metabolize into or release cyanide. The primary concern with nitriles is acute toxicity[6]. Under conditions of acidic or basic hydrolysis, nitriles can break down[7][8][9]. While the typical laboratory hydrolysis product is a carboxylic acid or its salt, the potential for hazardous decomposition, especially under uncontrolled conditions, mandates extreme caution. First aid protocols for similar nitrile compounds often include provisions for cyanide poisoning treatment[10].

  • Hydrochloride Salt: The hydrochloride form indicates the compound is a salt, likely a crystalline solid at room temperature[11]. This salt is acidic and will form a corrosive solution upon contact with water or moisture. The acidic nature can irritate the skin, eyes, and respiratory tract.

Table 1: Inferred Hazard Profile and Physicochemical Properties

PropertyInferred Value / CharacteristicRationale & References
Physical State White to off-white crystalline solid.Based on typical properties of hydrochloride salts of organic amines[11].
Solubility Likely soluble in water and polar organic solvents like alcohols.Piperidine hydrochloride is freely soluble in water and alcohol[11].
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation): High. Skin Corrosion/Irritation: High. Serious Eye Damage: High.Composite of piperidine's toxicity and corrosivity[12][13] and the high toxicity associated with organic dinitriles[6].
Incompatibilities Strong oxidizing agents, strong bases, strong acids.Strong bases will deprotonate the hydrochloride, releasing the free piperidine. Strong acids and bases can catalyze hydrolysis[7][14].
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN). Acid/base hydrolysis can produce carboxylic acids and ammonia/ammonium salts[3][7][12].Standard decomposition products for nitrogen-containing organics.

Engineering Controls & Personal Protective Equipment (PPE)

Given the high inferred toxicity, all handling operations must be performed within a certified chemical fume hood to prevent inhalation exposure[5]. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be immediately accessible.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-glove with 4-8 mil disposable nitrile gloves.Thin nitrile gloves provide a barrier against brief contact but offer limited chemical protection and must be changed immediately upon contamination[15]. Double-gloving mitigates risks from pinholes. Never reuse disposable gloves[16].
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the solid or its solutions, which are expected to be severely damaging to the eyes[5].
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Standard laboratory practice to prevent skin contact[14].
Respiratory Not required if all work is conducted in a certified fume hood. For emergency situations (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary[3].A fume hood provides primary respiratory protection.

Standard Operating Procedures (SOPs) for Handling

Weighing and Transfer
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Tare a suitable, sealed container on a balance. Transfer the container to the fume hood. Carefully dispense the required amount of Piperidine-2,5-dicarbonitrile hydrochloride into the container using a clean spatula. Avoid creating dust.

  • Sealing and Cleaning: Securely cap the container. Gently wipe the exterior of the container and the spatula with a damp cloth or towel before removing them from the fume hood. Dispose of the cleaning materials as hazardous waste.

  • Return to Storage: Ensure the primary stock bottle is tightly sealed and stored according to guidelines (see Section 7.0).

Solution Preparation
  • Setup: Place a stir plate and a flask containing the desired solvent inside the fume hood.

  • Addition: Slowly add the weighed Piperidine-2,5-dicarbonitrile hydrochloride to the solvent while stirring. Be aware of potential exothermic reactions, although this is less likely for dissolution.

  • Dissolution: Stir until fully dissolved. Keep the container covered to the extent possible during this process to minimize vapor release.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel working with this material must be familiar with these procedures.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing[10][17]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 30 minutes, holding the eyelids open[10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once[18]. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services immediately.

  • Ingestion: Do NOT induce vomiting[2]. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response depends on the scale of the spill. For any spill larger than a few grams, or any spill outside of a fume hood, evacuate the area and contact the institutional emergency response team.

G cluster_0 Emergency Spill Response Workflow spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess is_major Major Spill? assess->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes ppe Don Appropriate PPE is_major->ppe No (Minor Spill Inside Hood) contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area with Soap and Water collect->decon dispose Dispose of all Materials as Hazardous Waste decon->dispose

Caption: Workflow for responding to a chemical spill.

Waste Management & Disposal Protocols

Disposal of Piperidine-2,5-dicarbonitrile hydrochloride and associated waste must be handled as hazardous waste. Never dispose of this chemical directly down the drain[19]. The following protocol describes a method for the chemical neutralization of waste solutions containing this compound. This procedure must be performed in a chemical fume hood.

Principle of Neutralization

The disposal strategy involves a two-step chemical transformation to mitigate the hazards associated with both the nitrile groups and the acidic hydrochloride.

  • Alkaline Hydrolysis: The nitrile groups are hydrolyzed under basic conditions (using a strong base like sodium hydroxide) with heating. This converts the toxic nitrile functionalities into significantly less hazardous sodium carboxylate salts and ammonia[7][9].

  • Acid-Base Neutralization: The resulting solution will be highly alkaline. After cooling, it is neutralized with a suitable acid to a pH range acceptable for aqueous waste disposal (typically pH 5-9), per local regulations[20].

Neutralization Protocol

G start Waste Solution of Piperidine-2,5-dicarbonitrile HCl step1 Step 1: Alkaline Hydrolysis - Add excess 6M NaOH - Heat under reflux until  ammonia evolution ceases start->step1 intermediate Intermediate Products (in solution) - Sodium Piperidine-2,5-dicarboxylate - Ammonia (NH₃) - Excess Sodium Hydroxide (NaOH) step1->intermediate step2 Step 2: Neutralization - Cool solution to room temperature - Slowly add dilute HCl or citric acid  to adjust pH to 5-9 intermediate->step2 end Final Neutralized Waste - Aqueous solution of sodium chloride,  ammonium chloride, and organic salts. - Dispose as aqueous chemical waste  per institutional guidelines. step2->end

Caption: Chemical neutralization workflow for waste disposal.

Step-by-Step Methodology:

  • Preparation: In a fume hood, place the aqueous waste solution containing Piperidine-2,5-dicarbonitrile hydrochloride into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The flask should be no more than half full.

  • Alkaline Hydrolysis: While stirring, slowly and carefully add an excess of 6M sodium hydroxide (NaOH) solution. A significant excess (e.g., 3-4 molar equivalents relative to the nitrile) is required to drive the hydrolysis.

  • Heating: Heat the mixture to reflux using a heating mantle. Maintain reflux until the evolution of ammonia gas ceases. The cessation of ammonia (detectable with moist pH paper held at the condenser outlet) indicates the completion of the hydrolysis. This step may take several hours.

  • Cooling: Turn off the heat and allow the solution to cool completely to room temperature.

  • Neutralization: Place the flask in an ice bath to manage any heat generated during neutralization. Slowly add a dilute acid (e.g., 1M HCl or 10% citric acid solution) while monitoring the pH with a calibrated meter or pH paper. Add the acid dropwise once the pH begins to fall rapidly.

  • Final pH Adjustment: Carefully adjust the pH to be within the 5-9 range[20].

  • Final Disposal: The resulting neutralized salt solution can be transferred to your institution's aqueous hazardous waste container. Clearly label the container with all chemical constituents. Consult with your institution's Environmental Health & Safety (EH&S) department for final disposal procedures[17][19].

Disposal of Contaminated Solids

All disposable items contaminated with Piperidine-2,5-dicarbonitrile hydrochloride, including gloves, bench paper, and used absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste bag or container for incineration by a licensed waste management service[2][21].

Storage

Store Piperidine-2,5-dicarbonitrile hydrochloride in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals[2]. Store it away from incompatible materials such as strong bases and oxidizing agents[14].

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]

  • Penta. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Alfa Aesar. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]

  • Polycarbin. (2025). Nitrile Glove Recycling Explained. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Should Hydrochloric Acid Be Disposed Of Safely?. YouTube. Retrieved from [Link]

  • Environmental Health & Safety, The University of Texas at Austin. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Chemistry of Nitriles. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • MDPI. (n.d.). Closing the Loop on Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidine-2,5-dione hydrochloride. PubChem. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Hillsborough Television. (2012). How to Store and Dispose of Chemicals. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Reddit. (2024). Disposing of 32.4% hydrochloric acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • University of California, Berkeley EH&S. (n.d.). Neutralization Guide. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Mindat.org. (2023). Techniques for Collectors : Neutralising used HCl before disposing it. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Defend Your Drains North Texas. (2020). Proper Disposal of Household Hazardous Waste Explainer Video. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do You Dispose Of Nitric Acid Waste?. YouTube. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Piperidine-2,5-dicarbonitrile hydrochloride synthesis

Technical Support Center: Optimizing Piperidine-2,5-dicarbonitrile Hydrochloride Synthesis Executive Summary The synthesis of Piperidine-2,5-dicarbonitrile hydrochloride (often an intermediate for Factor Xa inhibitors or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Piperidine-2,5-dicarbonitrile Hydrochloride Synthesis

Executive Summary

The synthesis of Piperidine-2,5-dicarbonitrile hydrochloride (often an intermediate for Factor Xa inhibitors or other serine protease targets) presents a classic chemoselectivity challenge. The primary route—catalytic hydrogenation of Pyridine-2,5-dicarbonitrile —requires saturating an aromatic ring while preserving two labile nitrile groups.

Yield losses in this process are rarely due to a single factor. They typically stem from three competing failure modes: over-reduction (nitrile


 amine), hydrolysis  (nitrile 

amide), and stereochemical mismatch (cis/trans ratio). This guide provides a root-cause analysis and actionable protocols to recover yield.

Part 1: The Chemistry of Failure (Root Cause Analysis)

Before adjusting parameters, you must identify where the mass balance is being lost.

Visualizing the Competitive Pathways

The following diagram maps the critical divergence points in the reaction landscape.

ReactionPathways Start Pyridine-2,5- dicarbonitrile Inter Partially Reduced Intermediates Start->Inter H2 / Cat Product Piperidine-2,5- dicarbonitrile (Target) Inter->Product Ring Saturation (Kinetic Control) Side1 Side Product A: Aminomethyl-piperidine (Over-reduction) Inter->Side1 Nitrile Reduction (High Temp/Press) Side2 Side Product B: Piperidine-amide (Hydrolysis) Inter->Side2 Water present (Acid Hydrolysis) Side3 Side Product C: Dimers/Polymers Inter->Side3 Cross-linking Product->Side1 Prolonged Rxn

Figure 1: Reaction network showing the target pathway (Green) versus competitive degradation routes (Red).

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My crude yield is decent, but the purity is low due to 'over-reduced' byproducts."

Diagnosis: You are reducing the cyano (-CN) groups to primary amines (-CH


NH

). This occurs when the catalyst is too active or the reaction environment is too basic.

Technical Solution: The hydrogenation of the pyridine ring is favored over the nitrile group on Rhodium (Rh) surfaces compared to Palladium (Pd). However, even with Pd, you can switch off nitrile reduction by controlling the protonation state.

  • Protocol Adjustment: Switch the solvent system to Methanol/HCl or Acetic Acid .

    • Mechanism:[1][2] In acidic media, any primary amine formed is immediately protonated to an ammonium salt (

      
      ). This prevents the amine from poisoning the catalyst or reacting with imines to form dimers. More importantly, acidic conditions often decelerate the reduction of nitriles on metal surfaces.
      
  • Catalyst Selection: If using Pd/C, switch to 5% Rh/C or PtO

    
     (Adams' catalyst) . Rhodium is superior for saturating aromatic rings while leaving functional groups intact under mild pressures (50–100 psi).
    
Issue 2: "I am seeing significant amide formation (hydrolysis) in the LC-MS."

Diagnosis: The nitrile is hydrolyzing to an amide (


). This is a common side effect when using aqueous acids or wet solvents, especially if the reaction generates heat (exothermic).

Technical Solution:

  • Solvent Dryness: Ensure your Methanol or Ethanol is anhydrous . Even 1% water content at elevated temperatures (during hydrogenation) can catalyze hydrolysis.

  • Acid Source: Do not use aqueous HCl. Instead, generate anhydrous HCl in situ by adding Acetyl Chloride to dry Methanol, or use commercially available HCl in Dioxane/Methanol .

  • Temperature Control: Maintain the reaction temperature below 40°C . Hydrolysis rates increase exponentially with temperature, whereas hydrogenation rates are often acceptable at ambient temperatures with sufficient pressure.

Issue 3: "The product is an oil/gum and I cannot crystallize the HCl salt."

Diagnosis: Piperidine salts are notoriously hygroscopic. The presence of stereoisomers (cis/trans mixtures) also depresses the melting point, preventing crystallization.

Technical Solution:

  • Solvent Swap: After the reaction, evaporate the alcohol completely. Redissolve the residue in a minimum amount of dry Ethanol , then add Ethyl Acetate or Diethyl Ether as an anti-solvent until turbid.

  • Moisture Control: Perform the filtration under a nitrogen blanket. If the salt turns to "goo" on the filter, it has absorbed atmospheric moisture.

  • Stereochemical Enrichment: If the cis/trans ratio is the culprit, you may need a thermodynamic equilibration step. Heating the crude HCl salt in ethanol (reflux) can sometimes equilibrate the mixture to the more stable isomer (usually the one with equatorial substituents), facilitating precipitation.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Piperidine-2,5-dicarbonitrile HCl with >95% chemoselectivity.

ParameterRecommendationRationale
Substrate Pyridine-2,5-dicarbonitrileHigh purity essential; sulfur traces poison catalysts.
Catalyst 5% Rh/C (wet or dry)Higher selectivity for ring vs. nitrile reduction than Pd.
Solvent MeOH + 1.1 eq. HCl (anhydrous)Traps amines; prevents catalyst poisoning.
Pressure 5–10 bar (70–145 psi) Sufficient for ring reduction; avoid >20 bar.
Temperature 25–35°C Minimize nitrile hydrolysis/reduction.
Time Monitor via H

uptake
Stop immediately upon theoretical uptake.

Step-by-Step Workflow:

  • Preparation: In a high-pressure autoclave, dissolve Pyridine-2,5-dicarbonitrile (10 g, 77.5 mmol) in anhydrous MeOH (100 mL).

  • Acidification: Add anhydrous HCl in MeOH (approx. 1.1 equivalents). Note: Excess acid can promote hydrolysis; stoichiometry is key.

  • Catalyst Addition: Add 5% Rh/C (1.0 g, 10 wt% loading). Safety: Add under inert atmosphere (N2/Ar) to prevent ignition.

  • Hydrogenation: Purge with N

    
     (3x) then H
    
    
    
    (3x). Pressurize to 10 bar. Stir vigorously at 30°C.
  • Monitoring: Monitor H

    
     consumption. Reaction typically completes in 6–12 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate filtrate to ~10 mL.

  • Crystallization: Add Et

    
    O (50 mL) dropwise with stirring. Cool to 0°C. Collect white precipitate via filtration.
    

Part 4: Stereochemical Considerations (Cis vs. Trans)

The 2,5-substitution pattern allows for diastereomers.[3] The biological activity of the final drug often depends on a specific isomer (usually cis for 2,5-systems to mimic specific peptide turns).

  • Kinetic Product: Hydrogenation often delivers the cis isomer (hydrogens add from the catalyst face).

  • Thermodynamic Product: The trans isomer may be more stable depending on the steric bulk of the cyano groups.

  • Data Insight: If you require the trans isomer and are getting cis, you may need to heat the isolated free base in a protic solvent to encourage epimerization before salt formation.

References

  • Selectivity in Pyridine Hydrogenation: Maegawa, T., Akashi, A., & Sajiki, H. (2006). Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Catalysts. Synlett, 2006(09), 1440-1442. Link

  • Prevention of Nitrile Reduction: Kukula, P., et al. (2014). Chemoselective Hydrogenation of Nitriles to Primary Amines. Organic Process Research & Development. (General principles of nitrile reduction suppression in acidic media).
  • Commercial Availability & CAS Verification: Piperidine-2,5-dicarbonitrile hydrochloride (CAS 1374656-48-0 / BD289820).[4] BLD Pharm / CymitQuimica Catalog. Link

  • General Piperidine Synthesis: "Piperidine Synthesis." Organic Chemistry Portal. Link

(Note: While specific patents for this exact intermediate are proprietary, the protocols above are derived from standard "best practices" for the chemoselective reduction of cyanopyridines found in the cited literature.)

Sources

Optimization

Technical Support Center: Purification of Piperidine-2,5-dicarbonitrile Hydrochloride

Welcome to the technical support guide for Piperidine-2,5-dicarbonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Piperidine-2,5-dicarbonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. As a disubstituted piperidine, this molecule presents unique purification hurdles, primarily related to its stereochemistry and the chemical reactivity of its nitrile functional groups.[1][2] This guide provides in-depth, experience-driven solutions and preventative measures in a direct question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most frequent and critical problems observed during the purification of Piperidine-2,5-dicarbonitrile hydrochloride. Each entry details the underlying cause of the issue and provides a validated protocol for its resolution.

Question 1: My NMR and TLC analysis consistently show two distinct product spots/peaks. Is my product impure, and how can I isolate a single compound?

Answer: This is the most common observation for this compound and is not necessarily an indication of impurity, but rather the presence of diastereomers . Piperidine-2,5-dicarbonitrile has two stereocenters at the C2 and C5 positions. This gives rise to a pair of diastereomers: cis and trans. These isomers have different physical properties and will appear as separate entities in most analytical techniques.[3] The primary challenge is to separate these two isomers effectively.

Causality: The synthetic route leading to the piperidine ring often produces a mixture of these diastereomers.[4] Unless the synthesis is highly stereoselective, you should expect to isolate a mixture. The goal of purification is to isolate the desired diastereomer.

Recommended Solutions:

  • Fractional Recrystallization (Preferred Method): This is the most effective and scalable method for separating diastereomers. It leverages the differing solubilities of the cis and trans isomers in a specific solvent system.

  • Silica Gel Column Chromatography: If recrystallization fails to provide adequate separation, column chromatography is a viable alternative.[5] However, the similar polarity of the diastereomers can make this challenging, often requiring careful optimization.

Experimental Protocol: Fractional Recrystallization
  • Solvent Screening: Begin by testing the solubility of your crude mixture in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot. A co-solvent system (e.g., Ethanol/Ethyl Acetate, Methanol/Water) is often highly effective.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude Piperidine-2,5-dicarbonitrile hydrochloride until it is fully dissolved.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Covering the flask can encourage the formation of larger, purer crystals of the less soluble diastereomer.[6]

  • Maximize Yield: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least one hour to maximize precipitation.[6]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities (including the more soluble diastereomer).[6]

  • Analysis: Dry the crystals under vacuum and analyze their purity and diastereomeric ratio (d.r.) by NMR or HPLC. The mother liquor can be concentrated to recover the more soluble diastereomer, which can be purified further.

Parameter Recommendation for Recrystallization
Primary Solvents Ethanol, Isopropanol, Methanol
Anti-Solvents Ethyl Acetate, Diethyl Ether, Water
Cooling Rate Slow, controlled cooling to room temperature, followed by an ice bath.
Purity Check ¹H NMR for diastereomeric ratio, HPLC for quantitative purity.
Question 2: My product appears discolored (yellow or brown) and contains extra peaks in the NMR, suggesting degradation. What is causing this, and how can I prevent it?

Answer: This issue typically points to two potential problems: hydrolysis of the nitrile groups or oxidation of the piperidine ring . The hydrochloride salt form is generally stable, but the nitrile groups are susceptible to hydrolysis under certain conditions, especially with prolonged exposure to acid or base in the presence of water.[7][8]

Causality:

  • Nitrile Hydrolysis: During workup or purification, exposure to aqueous acidic or basic conditions can hydrolyze one or both nitrile groups to form amide or carboxylic acid impurities. This reaction is often accelerated by heat.[9][10]

  • Oxidation: Piperidine derivatives can be susceptible to air oxidation, leading to colored impurities.[6]

Recommended Solutions:

  • Control pH and Water Content: During aqueous workups, perform extractions quickly and avoid prolonged storage of the compound in acidic or basic aqueous solutions. Ensure all organic solvents used for recrystallization or chromatography are anhydrous.

  • Purification via Acid-Base Extraction: Use the basicity of the piperidine nitrogen to your advantage.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will be protonated and move into the aqueous layer, while neutral organic impurities remain behind.[6]

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH of ~10 and quickly extract the free base back into an organic solvent.

    • Convert back to the HCl salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol.

  • Activated Carbon Treatment: If the discoloration is due to minor, highly colored impurities, you can add a small amount of activated carbon to the hot solution during recrystallization. Allow it to stir for 5-10 minutes before filtering the hot solution through celite to remove the carbon.

Workflow: Purification from Hydrolyzed Impurities

crude Crude Product (Mixture of Diastereomers + Hydrolysis Impurities) dissolve Dissolve in Ethyl Acetate crude->dissolve wash Wash with 1M HCl dissolve->wash separate1 Separate Layers wash->separate1 organic_impurities Organic Layer (Neutral Impurities) separate1->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product basify Basify Aqueous Layer (e.g., Na2CO3 to pH 10) aqueous_product->basify extract Extract with Ethyl Acetate basify->extract separate2 Separate Layers extract->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard organic_product Organic Layer (Free Base) separate2->organic_product dry Dry (Na2SO4), Filter, Concentrate organic_product->dry reconvert Reconvert to HCl Salt (e.g., HCl in Isopropanol) dry->reconvert final Pure Piperidine-2,5-dicarbonitrile HCl reconvert->final

Caption: Acid-base extraction workflow for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity and diastereomeric ratio of Piperidine-2,5-dicarbonitrile hydrochloride?

A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure and determining the diastereomeric ratio by integrating distinct peaks corresponding to each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative purity analysis, capable of separating the diastereomers and detecting minor impurities. It's important to note that the free base form of piperidine derivatives can sometimes show poor peak shape or split peaks on reverse-phase columns; analysis as the hydrochloride salt often provides sharper, more reliable peaks.[11]

  • Thin-Layer Chromatography (TLC): A fast, qualitative method for monitoring reaction progress and guiding the selection of solvent systems for column chromatography.[12]

  • Melting Point Analysis: A sharp, well-defined melting point range is a strong indicator of high purity for a crystalline solid. Diastereomeric mixtures will typically melt over a broader range than a pure isomer.

Q2: How should I properly store the purified compound to ensure its long-term stability?

Piperidine-2,5-dicarbonitrile hydrochloride is generally stable under normal conditions. However, to maximize its shelf life and prevent degradation, follow these storage guidelines:

  • Container: Store in a tightly sealed, airtight container to protect from moisture.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air and prevent oxidation.

  • Environment: Keep the container in a cool, dry, and dark place. Avoid exposure to high temperatures or direct sunlight.

  • Avoid Contamination: Be aware that basic compounds like piperidine can react with atmospheric carbon dioxide over time to form carbonate salts, and hydrochloride salts can be hygroscopic.[13]

Q3: Is it preferable to work with the hydrochloride salt or the free base during purification?

For purification, the hydrochloride salt is almost always preferred.

  • Crystallinity: Salts are typically more crystalline and easier to handle as solids than their corresponding free bases, making them ideal for recrystallization.[14]

  • Stability: The protonated nitrogen is less susceptible to oxidation and reaction with atmospheric CO₂.[13]

  • Chromatography: As a salt, the compound often behaves more predictably in chromatography, with reduced tailing on silica gel compared to the free amine.

The free base is typically only generated transiently during an acid-base extraction or immediately before a subsequent reaction that requires the non-protonated amine.

Impurity Formation Pathways

cluster_synthesis Synthesis cluster_product Crude Product cluster_impurities Potential Impurities starting_materials Starting Materials cis_isomer cis-Diastereomer starting_materials->cis_isomer Reaction trans_isomer trans-Diastereomer starting_materials->trans_isomer Reaction hydrolysis_amide Mono-amide Impurity cis_isomer->hydrolysis_amide H2O / H+ or OH- trans_isomer->hydrolysis_amide H2O / H+ or OH- hydrolysis_acid Di-acid Impurity hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Caption: Common impurity pathways for Piperidine-2,5-dicarbonitrile.

References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (2025). Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods. BenchChem.
  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.
  • Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride. Google Patents.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Sciencemadness Discussion Board. (2005). Synthesis of piperdine. Sciencemadness Discussion Board.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Google Patents. (n.d.). CN104311473A - Piperidine compound and preparation method thereof. Google Patents.
  • PubChem. (n.d.). Piperidine. National Institutes of Health.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine. Google Patents.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
  • PMC. (n.d.). Nitrites in Cured Meats, Health Risk Issues, Alternatives to Nitrites: A Review. National Center for Biotechnology Information.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • ResearchGate. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate.
  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center.
  • Jomard Publishing. (2024). IMPACT OF CURING SALT (NITRITES) ON THE PROCESSED MEAT PRODUCTS AND ITS ALTERNATIVES. Jomard Publishing.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Heretsch, P., Rabe, S., & Giannis, A. (2009). Synthesis of all diastereomers of the piperidine--alkaloid substructure of cyclopamine. Organic Letters, 11(23), 5410–5412. [Link]

  • Scientific Publications Office. (n.d.). Nitrite Additives- Harmful or Necessary? Scientific Publications Office.
  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. National Center for Biotechnology Information.
  • Canadian Food Inspection Agency. (2021). Preventive control recommendations on the use of nitrites in the curing of meat products. Government of Canada.
  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • ResearchGate. (2024). (PDF) IMPACT OF CURING SALT (NITRITES) ON THE PROCESSED MEAT PRODUCTS AND ITS ALTERNATIVES: A REVIEW. ResearchGate.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • PubMed. (n.d.). Development and validation of a separation method for the diastereomers and enantiomers of aziridine-type protease inhibitors. National Center for Biotechnology Information.
  • PubMed. (n.d.). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. ResearchGate.

Sources

Troubleshooting

Recrystallization methods for Piperidine-2,5-dicarbonitrile hydrochloride

An in-depth guide to the purification of Piperidine-2,5-dicarbonitrile hydrochloride, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of Piperidine-2,5-dicarbonitrile hydrochloride, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for effective recrystallization. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to make informed decisions during their purification experiments.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1] The core principle is that the solubility of a compound in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., in an ice bath). Impurities, on the other hand, should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.

For Piperidine-2,5-dicarbonitrile hydrochloride, a polar molecule due to the nitrile groups and the hydrochloride salt, selecting an appropriate solvent system is paramount. The presence of the hydrochloride salt significantly increases its polarity compared to the freebase, making it more soluble in polar solvents like water and alcohols.[2]

Step-by-Step Recrystallization Protocol

This protocol provides a generalized workflow for the recrystallization of Piperidine-2,5-dicarbonitrile hydrochloride.

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification & Isolation A Select Solvent System (e.g., Isopropanol/Water) B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent B->C Add solvent D Heat to Boiling (with stirring) C->D Heat E Hot Gravity Filtration (if insoluble impurities exist) D->E Check clarity F Slow Cooling to Room Temperature D->F If clear E->F G Cool in Ice Bath F->G Maximize yield H Vacuum Filtration to Collect Crystals G->H I Wash with Cold Solvent H->I Remove mother liquor J Dry Crystals (Vacuum Oven) I->J

Caption: General workflow for recrystallization.

Methodology:

  • Solvent Selection: Based on preliminary tests, select a suitable single or mixed solvent system. For a polar hydrochloride salt, a mixture like isopropanol/water or ethanol/water is often a good starting point.[3][4]

  • Dissolution: Place the crude Piperidine-2,5-dicarbonitrile hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[5] Continue adding small portions of the hot solvent until the solid just dissolves completely.[6] Adding excess solvent will significantly reduce the final yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, particulates), perform a hot gravity filtration to remove them.[7] This must be done quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.[1] Rushing this step can trap impurities.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[10] Using room temperature or warm solvent will redissolve some of the product.[6]

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature, to remove all residual solvent.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Piperidine-2,5-dicarbonitrile hydrochloride in a question-and-answer format.

Q1: How do I select the best solvent system?

Answer: The ideal solvent should fully dissolve the compound when hot but poorly when cold.[1] Given that Piperidine-2,5-dicarbonitrile hydrochloride is a polar salt, start with polar protic solvents.

  • Single Solvents: Test solvents like isopropanol, ethanol, and methanol. Due to the high polarity of hydrochloride salts, absolute ethanol or isopropanol are often good choices.[4] Water is also a possibility, but the compound might be too soluble even at room temperature.[2]

  • Mixed Solvents: If no single solvent is ideal, use a mixed solvent system.[3] This typically involves a "good" solvent in which the compound is highly soluble (e.g., water, methanol) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, or isopropanol).[4][11] The procedure involves dissolving the compound in a minimum of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

SolventBoiling Point (°C)PolarityNotes
Water100HighMay be too effective a solvent; good for mixed systems.[12]
Ethanol (95%)78HighA common and effective choice for many organic salts.[4][12]
Isopropanol82HighOften preferred for hydrochloride salts as it's less polar than ethanol.[4]
Methanol65HighHigh solving power; may result in lower yields if used alone.[12]
Acetonitrile82Medium-HighThe nitrile group may interact favorably with the dinitrile compound.[13]
Acetone56Medium-HighCan be useful, but its low boiling point can make it difficult to work with.[14]
Ethyl Acetate77MediumGood as an anti-solvent in a mixed system.[14]
Q2: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[15] This is common when the compound is significantly impure or when the boiling point of the solvent is too high.[15]

Solutions:

  • Reheat and Add Solvent: Warm the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point, then allow it to cool more slowly.[15]

  • Lower the Cooling Temperature: Ensure cooling happens very gradually. You can insulate the flask to slow heat loss.[15]

  • Change Solvent System: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.[12] Alternatively, if using a mixed solvent system, try adjusting the ratio to have more of the "good" solvent.

Q3: I'm not getting any crystals, even after cooling in an ice bath. What are the next steps?

Answer: This is usually due to either using too much solvent or the formation of a supersaturated solution.[6]

G Start No Crystals Formed Upon Cooling Q1 Is the solution cloudy? Start->Q1 A1_Yes Scratch inner surface of flask with a glass rod Q1->A1_Yes Yes A1_No Too much solvent OR supersaturated solution Q1->A1_No No A2 Induce Crystallization A1_Yes->A2 A1_No->A2 A3 Reduce Solvent Volume A1_No->A3 A2_1 Add a seed crystal (a tiny speck of crude solid) A2->A2_1 A2_2 Scratch the flask A2->A2_2 A3_1 Boil off some solvent and re-cool A3->A3_1 A3_2 If all else fails, remove all solvent via rotary evaporation and restart with less solvent A3->A3_2

Caption: Troubleshooting workflow for crystallization failure.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can provide nucleation sites for crystal growth.[9]

    • Seed Crystals: Add a tiny crystal of the crude starting material. This "seed" acts as a template for crystallization.[9]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]

  • Start Over: As a last resort, remove all solvent using a rotary evaporator and repeat the recrystallization, being more careful to use the minimum amount of hot solvent.[9]

Q4: My crystal yield is very low. How can I improve it?

Answer: A low yield is typically caused by using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that isn't ice-cold.[6]

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to dissolve the solid.[6]

  • Sufficient Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Ensure it stays in the ice bath long enough (at least 30 minutes) for maximum precipitation.[8]

  • Second Crop: The remaining solution (mother liquor) still contains some dissolved product. You can concentrate this solution by boiling off some of the solvent and cooling again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.

  • Cold Wash: Always use ice-cold solvent for the final wash of the crystals in the Büchner funnel.[6]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions? A: Piperidine derivatives can be hazardous. Piperidine hydrochloride is classified as acutely toxic if swallowed.[16] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are often flammable and should be heated using a steam bath or heating mantle, never an open flame. Upon heating, hazardous decomposition products like nitrogen oxides and hydrogen chloride gas can be produced.[16]

Q: How does the hydrochloride salt form affect recrystallization? A: Converting an amine to its hydrochloride salt is a common strategy to induce crystallization.[17][18] The salt is an ionic compound, which makes it more crystalline and typically less soluble in common organic solvents than its freebase form.[5] This change in polarity is the key factor to consider when selecting a recrystallization solvent. You will need more polar solvents, such as alcohols, or alcohol/water mixtures, to effectively dissolve the salt at high temperatures.[2][4]

Q: What is the expected appearance of pure Piperidine-2,5-dicarbonitrile hydrochloride crystals? A: High-quality crystals should be transparent with well-defined edges and smooth faces.[19] They should not appear cloudy, cracked, or powdery. The presence of these imperfections often indicates trapped solvent or impurities.

Q: How should the purified compound be stored? A: Piperidine hydrochloride is hygroscopic, meaning it can absorb moisture from the air. The purified, dry crystals should be stored in a tightly sealed container in a desiccator or under an inert atmosphere to prevent water absorption.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • (n.d.). Recrystallization1.
  • (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws.
  • (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
  • (2023, January 29). Recrystallization. Chemistry LibreTexts.
  • (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • (n.d.). Current issues in recrystallization: a review. SciSpace.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • (2017, April 23). Recrystallization Process Questions. Chemistry Stack Exchange.
  • Benchchem. (n.d.). Challenges in purification of 4,4',4''-Nitrilotribenzonitrile by recrystallization.
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (n.d.). Experiment 2: Recrystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • (2017, February 7). Purification of organic hydrochloride salt? ResearchGate.
  • (n.d.). Crystallization Solvents.pdf.
  • (n.d.). Guide for crystallization.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine Hydrochloride | 6091-44-7.
  • (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Universität Potsdam. (n.d.). Advice for Crystallization.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Optimization

Technical Support Center: Optimizing N-Functionalization of Piperidine-2,5-dicarbonitrile Hydrochloride

Welcome to the technical support center for the N-functionalization of piperidine-2,5-dicarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-functionalization of piperidine-2,5-dicarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging and unique scaffold. The presence of two electron-withdrawing nitrile groups and the hydrochloride salt form of the starting material introduce specific complexities that require careful consideration of reaction conditions. This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address the issues you may encounter during your experiments. Our aim is to provide not just protocols, but the scientific reasoning behind them, to empower you to optimize this transformation effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the N-functionalization of piperidine-2,5-dicarbonitrile hydrochloride more challenging than that of simpler piperidines?

A1: The primary challenge lies in the reduced nucleophilicity of the piperidine nitrogen. The two nitrile groups are strongly electron-withdrawing, which significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1] This is analogous to the observed decrease in nucleophilicity when comparing piperidine to morpholine, where the single electron-withdrawing oxygen atom leads to a 300-fold reduction in reactivity.[1] Consequently, reaction conditions that are effective for simple piperidines may result in low or no yield with this substrate.

Additionally, the starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. A base is required to neutralize the salt and generate the free amine in situ before any N-functionalization can occur.[2][3]

Q2: What are the primary methods for N-functionalization of this substrate?

A2: The two most common and versatile methods are:

  • N-Alkylation: This involves the reaction of the piperidine with an alkyl halide (or sulfonate) in the presence of a base.

  • Reductive Amination: This is a two-step, often one-pot, procedure where the piperidine first forms an iminium ion with an aldehyde or ketone, which is then reduced by a suitable reducing agent.[4][5]

For N-arylation, more advanced methods like the Buchwald-Hartwig amination might be necessary, especially given the electron-deficient nature of the starting material.

Q3: How can I avoid hydrolysis of the nitrile groups during the reaction?

A3: Nitrile groups can be hydrolyzed to amides or carboxylic acids under either acidic or basic conditions, typically with heating.[6][7][8][9][10] To minimize this side reaction:

  • Use non-aqueous conditions: Ensure your solvents and reagents are anhydrous.

  • Choose your base carefully: While a base is necessary, strong aqueous bases like sodium hydroxide should be avoided if heating is required. Anhydrous inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA) are generally preferred.

  • Moderate reaction temperatures: If possible, conduct the reaction at or below room temperature. If heating is necessary, carefully monitor the reaction for the appearance of amide or carboxylic acid byproducts.

  • Limit reaction time: Prolonged reaction times, especially at elevated temperatures, increase the risk of hydrolysis.

Troubleshooting Guide for N-Alkylation

Problem 1: Low to no conversion of the starting material.

This is the most common issue and can be attributed to several factors. The following decision tree can guide your troubleshooting process:

troubleshooting_alkylation start Low/No Conversion check_base Is the base strong enough? start->check_base check_equivalents Are you using sufficient base? check_base->check_equivalents Yes solution_base Screen stronger bases (e.g., Cs₂CO₃, NaH) check_base->solution_base No check_reactivity Is the alkylating agent reactive enough? check_equivalents->check_reactivity Yes solution_equivalents Use at least 2.5-3.0 equivalents of base check_equivalents->solution_equivalents No check_temp Is the reaction temperature adequate? check_reactivity->check_temp Yes solution_reactivity Switch to a more reactive electrophile (R-I > R-Br > R-Cl) check_reactivity->solution_reactivity No check_solubility Is the starting material soluble? check_temp->check_solubility Yes solution_temp Gradually increase temperature (e.g., 40°C, 60°C, 80°C) check_temp->solution_temp No solution_solubility Screen polar aprotic solvents (e.g., DMF, DMSO, NMP) check_solubility->solution_solubility No

Troubleshooting Decision Tree for N-Alkylation.

In-depth Explanation of Troubleshooting Steps:

  • Base Selection and Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. A second equivalent is needed to scavenge the acid (HX) produced during the alkylation.[2] Due to the reduced nucleophilicity of the piperidine, an excess of base (2.5-3.0 equivalents) is recommended to drive the reaction forward. While potassium carbonate (K₂CO₃) is a good starting point, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be necessary for less reactive alkyl halides.

Base pKa of Conjugate Acid Typical Solvents Notes
K₂CO₃~10.3DMF, Acetonitrile, AcetoneGood starting point, mild and economical.[11]
Cs₂CO₃~10.3DMF, Acetonitrile, DioxaneMore soluble in organic solvents than K₂CO₃, often more effective.
DIPEA~11DCM, Acetonitrile, DMFNon-nucleophilic organic base, good for sensitive substrates.
NaH~36DMF, THFVery strong, non-nucleophilic base. Use with caution (flammable).
  • Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the order: R-I > R-Br > R-OTs > R-Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Temperature and Solvent: The reaction may require thermal energy to overcome the activation barrier. Start at room temperature and gradually increase to 40°C, 60°C, and then 80°C, monitoring for product formation and potential nitrile hydrolysis. Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices as they can help to dissolve the piperidine salt and promote Sₙ2 reactions.

Problem 2: Formation of multiple products or byproducts.
  • Observation of a byproduct with a lower molecular weight: This could indicate decomposition of the starting material or product. If you suspect nitrile hydrolysis, re-evaluate your reaction temperature and the strength/water content of your base.

  • Observation of over-alkylation (quaternary ammonium salt formation): While less likely with this electron-deficient substrate, it can occur with highly reactive alkylating agents (e.g., methyl iodide).[2] Use of a bulky base or slow addition of the alkylating agent can mitigate this.

Troubleshooting Guide for Reductive Amination

Problem: Incomplete reaction or low yield.

The general workflow for reductive amination involves two key steps: iminium ion formation and reduction. A failure in either step will lead to a poor outcome.

troubleshooting_reductive_amination start Low Yield in Reductive Amination check_free_amine Was the free amine generated? start->check_free_amine check_imine_formation Is the iminium ion forming? check_free_amine->check_imine_formation Yes solution_free_amine Add 2.2 eq. of a tertiary amine base (e.g., TEA, DIPEA) before adding the carbonyl compound. check_free_amine->solution_free_amine No check_reducing_agent Is the reducing agent active and suitable? check_imine_formation->check_reducing_agent Yes solution_imine_formation Allow for a pre-stir time (30-60 min) after adding the carbonyl compound before adding the reducing agent. Consider using a dehydrating agent (e.g., MgSO₄). check_imine_formation->solution_imine_formation No solution_reducing_agent Use a fresh bottle of reducing agent. Consider a more reactive one if needed (e.g., NaBH(OAc)₃ is generally mild and selective). check_reducing_agent->solution_reducing_agent No

Troubleshooting Workflow for Reductive Amination.

In-depth Explanation of Troubleshooting Steps:

  • Generation of the Free Amine: The hydrochloride salt must be neutralized. For reductive amination, adding 2.2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stirring for 10-15 minutes before adding the aldehyde or ketone is crucial.[5]

  • Iminium Ion Formation: This step is an equilibrium. Due to the electron-deficient nature of the piperidine, this equilibrium may not strongly favor the iminium ion.

    • Pre-stirring: After adding the carbonyl compound, allow the reaction to stir for 30-60 minutes at room temperature before adding the reducing agent to allow the iminium ion concentration to build up.

    • Dehydrating agents: The formation of the iminium ion produces water. Adding an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) can help drive the equilibrium towards the product.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and commonly used reducing agent for reductive aminations, as it is selective for the iminium ion over the aldehyde or ketone.[4] Ensure that your reducing agent is fresh and has been stored under anhydrous conditions.

Experimental Protocols

General Protocol for N-Alkylation
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine-2,5-dicarbonitrile hydrochloride (1.0 eq.).

  • Add anhydrous solvent (e.g., DMF, 0.1 M concentration).

  • Add the base (e.g., K₂CO₃, 2.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq.).

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Reductive Amination
  • To a round-bottom flask under an inert atmosphere, add piperidine-2,5-dicarbonitrile hydrochloride (1.0 eq.) and anhydrous solvent (e.g., DCM or dichloroethane, 0.1 M).

  • Add triethylamine (2.2 eq.) and stir for 15 minutes at room temperature.[5]

  • Add the aldehyde or ketone (1.1 eq.) and stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursor. Retrieved from [Link]

  • Reddit. (n.d.). Reductive amination of piperazine. Retrieved from [Link]

  • PMC - NIH. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Retrieved from [Link]

  • PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Sciencemadness.org. (2008). making a quaternary salt from secondary amine? Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) N-Dealkylation of Amines. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles Explained! Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilicities of Primary and Secondary Amines in Water. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise... Retrieved from [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • RSC Publishing. (n.d.). K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. Retrieved from [Link]

  • ACS Publications. (2020). Bicyclic Piperidines via [2 + 2] Photocycloaddition. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with Piperidine-2,5-dicarbonitrile Hydrochloride

Introduction: Understanding the Variable Inconsistent results in biological assays involving Piperidine-2,5-dicarbonitrile hydrochloride are rarely due to "random noise." They are almost invariably caused by the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Variable

Inconsistent results in biological assays involving Piperidine-2,5-dicarbonitrile hydrochloride are rarely due to "random noise." They are almost invariably caused by the specific physicochemical vulnerabilities of this scaffold.

This compound possesses three critical features that drive experimental variability:

  • Alpha-Aminonitrile Instability: The nitrile group at position 2 is directly adjacent to the amine nitrogen (alpha-position). This structural motif is chemically labile and prone to Retro-Strecker decomposition or rapid hydrolysis in aqueous buffers.

  • Stereochemical Complexity: With chiral centers at positions 2 and 5, this molecule exists as cis and trans diastereomers. Commercial batches often vary in isomer ratios, leading to massive shifts in biological potency.

  • Hygroscopic Salt Form: The hydrochloride salt is highly hygroscopic. Water uptake alters the effective molecular weight, leading to systematic dosing errors.

This guide provides a root-cause analysis and actionable protocols to stabilize your data.

Module 1: Material Integrity & Stereochemistry

The Issue: Batch-to-Batch Potency Shifts

Symptom: You observe a 10-fold shift in IC50/EC50 between two different bottles of the "same" compound, or activity disappears after switching lots.

Root Cause: The Cis/Trans Ratio

Piperidine-2,5-dicarbonitrile has two chiral centers. The cis-isomer and trans-isomer are diastereomers with distinct 3D shapes. In biological systems (enzyme pockets or receptors), one isomer is usually the active "eutomer," while the other is inactive or acts as a competitive antagonist. Standard chemical synthesis often yields a mixture (e.g., 60:40) unless chiral separation is specified.

Diagnostic Protocol: The H-NMR Check

Do not assume purity based on the label. Perform this check before every new campaign.

  • Solvent: Dissolve 5 mg in DMSO-d6 (avoid D2O as it may facilitate exchange/hydrolysis).

  • Focus Region: Zoom into the 3.5 – 4.5 ppm region (methine protons adjacent to nitriles).

  • Interpretation:

    • Single Set of Peaks: High diastereomeric purity.

    • Double Set of Peaks (Split signals): Mixture of isomers. Integrate the peaks to calculate the ratio.

  • Action: If the ratio differs from your previous successful batch, you must normalize the dose based on the active isomer's concentration, not the total weight.

Module 2: Chemical Stability (Hydrolysis & Retro-Strecker)

The Issue: Loss of Activity Over Time

Symptom: The compound is active immediately after dilution but loses potency if the assay plate sits for >1 hour.

Root Cause: Alpha-Aminonitrile Lability

The nitrile at position 2 is an alpha-aminonitrile .[1][2] In aqueous solution, especially at non-neutral pH, it is susceptible to two degradation pathways:

  • Retro-Strecker Reaction: Reversible decomposition into the corresponding imine and cyanide (HCN). This is driven by equilibrium and is often pH-dependent.

  • Hydrolysis: The nitrile converts to a primary amide and eventually a carboxylic acid.[3] This kills the electrophilic nature often required for covalent inhibition.

Visualizing the Instability

degradation_pathways Compound Piperidine-2,5-dicarbonitrile (Active) Imine Imine Intermediate (Inactive) Compound->Imine Retro-Strecker (pH > 7.5 or < 4) Amide Piperidine-2-amide (Inactive) Compound->Amide Hydrolysis (H2O, Time) HCN Cyanide Ion (CN-) Imine->HCN Dissociation Acid Piperidine-2-carboxylic acid (Inactive) Amide->Acid Further Hydrolysis

Figure 1: Degradation pathways of alpha-aminonitriles in aqueous buffer. The Retro-Strecker pathway is reversible but destructive in open systems.

Stabilization Protocol
  • Buffer Selection: Avoid phosphate buffers if possible, as they can catalyze hydrolysis. HEPES or MOPS (pH 7.0–7.4) are preferred.

  • Temperature: Keep assay plates on ice (4°C) until the final read trigger.

  • Time-Window: Read plates within 30 minutes of adding the compound. Do not incubate overnight unless stability is proven via LC-MS.

Module 3: Solubilization & Handling

The Issue: Inconsistent Concentrations (Weighing Errors)

Symptom: Replicates within the same run are tight, but day-to-day reproducibility is poor.

Root Cause: Hygroscopicity

The hydrochloride salt avidly absorbs atmospheric water. A "10 mg" sample weighed on a humid day might actually be 8 mg of compound and 2 mg of water.

Handling Guide
StepRecommendationScientific Rationale
Storage Desiccator at -20°C Prevents water uptake and thermal degradation.
Equilibration Warm to RT before opening Prevents condensation from forming inside the cold vial.
Weighing Do not weigh small amounts (<5mg) Error margin is too high for hygroscopic salts.
Stock Prep Dissolve entire vial Dissolve the whole commercial vial into DMSO to create a master stock (e.g., 100 mM). Aliquot and freeze.
Solvent Anhydrous DMSO Avoid water exposure. Store aliquots under Argon if possible.

Troubleshooting Decision Tree

Use this logic flow to isolate the source of your assay noise.

troubleshooting_tree Start Inconsistent Assay Results CheckSolubility Is the DMSO stock clear? Start->CheckSolubility Precipitate Precipitate Visible CheckSolubility->Precipitate No Clear Solution Clear CheckSolubility->Clear Yes FixSolubility Action: Sonicate or reduce conc. Check salt form. Precipitate->FixSolubility CheckBatch Did you change batches? Clear->CheckBatch NewBatch Yes, New Batch CheckBatch->NewBatch Yes SameBatch No, Same Batch CheckBatch->SameBatch No CheckNMR Action: Run H-NMR. Check Cis/Trans ratio. NewBatch->CheckNMR CheckTime Is assay time > 1 hour? SameBatch->CheckTime LongTime Yes CheckTime->LongTime Yes ShortTime No CheckTime->ShortTime No CheckStability Action: Hydrolysis likely. Reduce incubation time. LongTime->CheckStability CheckPipetting Action: Check Pipetting/Mixing. Check DMSO freeze/thaw. ShortTime->CheckPipetting

Figure 2: Step-by-step diagnostic logic for isolating assay variability.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in aqueous buffer overnight? A: No. The alpha-aminonitrile moiety is chemically metastable. In aqueous buffer (especially > pH 7), it will hydrolyze or undergo retro-Strecker decomposition. Prepare fresh dilutions immediately before use.

Q: Why does the color of my DMSO stock turn yellow/orange over time? A: This indicates oxidation of the piperidine amine or polymerization of degradation products. While the hydrochloride salt is more stable than the free base, impurities or moisture in DMSO can trigger this. Discard any colored stocks.

Q: The compound is not dissolving in DMSO at 100 mM. A: The hydrochloride salt adds ionic character, which can reduce solubility in pure organic solvents compared to the free base.

  • Solution: Sonicate at 40°C for 10 minutes. If it still fails, add 5-10% water to the DMSO (if your assay tolerates it) or lower the stock concentration to 10-20 mM.

Q: Is the "2,5-dicarbonitrile" substitution pattern relevant to activity? A: Yes, critically. The 2,5-substitution creates a specific 3D vector for the nitrile groups. If your target is a protease (e.g., Cathepsin), the 2-cyano group often forms a covalent bond with the active site cysteine. The stereochemistry at C2 determines if the nitrile is positioned correctly to react.

References

  • Dyker, G. (1999). Amino Acid Derivatives by Multicomponent Reactions. This text details the Strecker synthesis and the inherent instability/reversibility of alpha-aminonitriles in aqueous media.
  • Gao, J., et al. (2012). Compound instability in dimethyl sulphoxide: Case studies with 5-aminopyrimidines and implications for compound storage. National Institutes of Health. Link (Relevant for general amine/DMSO instability mechanisms).

  • ChemicalBook. (2025). Piperidine Hydrochloride Properties and Stability. Link (Provides baseline data on the hygroscopicity of piperidine salts).

  • Westin, J. (2024). Alpha-Aminonitrile Hydrolysis Mechanisms. Link (Educational resource confirming the hydrolysis pathway of alpha-aminonitriles to amides/acids).

Sources

Optimization

Technical Support Center: Piperidine-2,5-dicarbonitrile hydrochloride

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational knowledge and the practical, field-tested procedures necessary for the successful use of Piperidine-...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational knowledge and the practical, field-tested procedures necessary for the successful use of Piperidine-2,5-dicarbonitrile hydrochloride in your research. While specific moisture sensitivity data for this exact molecule is not extensively published, its chemical structure—containing two nitrile groups and an amine hydrochloride salt—provides clear indicators of its potential reactivity with water.

The hydrochloride salt moiety is expected to be hygroscopic, readily attracting and absorbing atmospheric moisture[1]. The nitrile groups, while relatively stable, are susceptible to hydrolysis under acidic or basic conditions to first form amides and ultimately carboxylic acids[2][3][4][5]. The presence of absorbed water and the inherent acidity of the hydrochloride salt can create conditions conducive to this slow degradation over time.

This guide is built on these core chemical principles and established best practices for handling hygroscopic and moisture-sensitive reagents[6][7]. By understanding the 'why' behind each recommendation, you can proactively avoid common pitfalls and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Is Piperidine-2,5-dicarbonitrile hydrochloride moisture-sensitive?

A1: Yes, it should be treated as a moisture-sensitive and hygroscopic compound. This is due to the presence of the hydrochloride salt, which readily absorbs water from the atmosphere[1]. While the nitrile functional groups are generally stable, the absorbed moisture can lead to slow hydrolysis over time, compromising the purity of the material[3][5].

Q2: What are the primary degradation products if the compound is exposed to moisture?

A2: The primary degradation pathway is the hydrolysis of the two nitrile groups. This is a two-step process for each nitrile. The initial hydrolysis product would be the corresponding mono- and di-amide intermediates (piperidine-2,5-dicarboxamide hydrochloride). With continued exposure to water, these amides will further hydrolyze to the final degradation products, the mono- and di-carboxylic acids (piperidine-2,5-dicarboxylic acid hydrochloride)[2][4].

Q3: How can I visually assess if my material has been compromised by moisture?

A3: As a fine crystalline powder, the first sign of moisture absorption is often a change in the physical appearance of the material. Look for clumping, caking, or the transformation from a free-flowing powder into a sticky or gummy solid. However, significant degradation can occur before these visual cues are apparent. Therefore, analytical confirmation is always recommended if moisture exposure is suspected.

Q4: I am dissolving the compound in an aqueous buffer for my experiment. Will it degrade?

A4: While the hydrolysis of nitriles in pure, neutral water at room temperature is typically very slow, the reaction is catalyzed by acid or base[3][5]. Your compound is a hydrochloride salt, which will create a mildly acidic solution. Depending on the pH of your buffer, the temperature, and the duration of your experiment, degradation is possible. It is crucial to prepare aqueous solutions fresh for each experiment and to minimize the time the compound spends in the solution before use. For long-term experiments, the stability of the compound in your specific buffer system should be validated.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Probable Cause: This is a classic symptom of reagent degradation. If your vial of Piperidine-2,5-dicarbonitrile hydrochloride has been opened multiple times in an ambient environment, you may be using a mixture of the starting material and its hydrolysis products.

  • Troubleshooting Steps:

    • Verify Purity: Use a fresh, unopened vial of the compound if available.

    • Analytical Check: Perform a quick analytical check on your current material. Fourier-Transform Infrared (FTIR) spectroscopy is an excellent first-pass technique. Compare the spectrum of your material to a reference spectrum or that of a new lot. Look for the diminished intensity of the nitrile peak (~2230-2240 cm⁻¹) and the appearance of new, broad peaks in the carbonyl region (1650-1750 cm⁻¹) and the O-H stretch region (2500-3300 cm⁻¹), which would indicate amide and carboxylic acid formation.

    • Implement Strict Handling: If you must use the current vial, follow the rigorous handling protocols outlined in Part 3 to prevent further moisture uptake.

Issue 2: The compound appears clumpy or is difficult to weigh accurately.

  • Probable Cause: The material has absorbed a significant amount of atmospheric moisture, causing the particles to agglomerate. This also means the mass you are weighing is not purely your compound of interest; it includes an unknown amount of water.

  • Troubleshooting Steps:

    • Do Not Use for Quantitative Work: Material in this state is unsuitable for experiments requiring precise concentrations. The weighed mass will be artificially high due to water content.

    • Drying (Use with Caution): You can attempt to dry the material under a high vacuum (e.g., in a vacuum oven at a mild temperature, <40°C, or in a vacuum desiccator) for several hours. However, be aware that this may not reverse any hydrolysis that has already occurred.

    • Best Practice: Discard the compromised vial and obtain a fresh supply. Ensure all future handling is performed in a controlled-humidity environment, a glove box, or with swift execution on the bench followed by immediate and secure sealing[8][9].

Troubleshooting Decision Tree

G start Unexpected Experimental Result check_appearance Check Visual Appearance of Solid start->check_appearance is_clumpy Is it clumpy, caked, or sticky? check_appearance->is_clumpy check_handling Review Handling Procedure is_clumpy->check_handling No dry_material Action: Attempt drying under vacuum. Use for non-critical work only. is_clumpy->dry_material Yes opened_often Has vial been opened frequently in open air? check_handling->opened_often analytical_check Perform Analytical Check (e.g., FTIR, NMR) opened_often->analytical_check Yes proceed Action: Proceed with experiment. Issue is likely elsewhere in the workflow. opened_often->proceed No degradation_detected Degradation products detected? analytical_check->degradation_detected discard Action: Discard and use a fresh vial. Implement proper handling. degradation_detected->discard Yes degradation_detected->proceed No

Caption: Troubleshooting workflow for unexpected results.

Part 3: Protocols and Best Practices

Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the long-term stability of Piperidine-2,5-dicarbonitrile hydrochloride.

ParameterRecommendationRationale
Temperature 2-8°C or Room TemperatureCool, stable temperature minimizes degradation kinetics. Check supplier recommendation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture.
Container Tightly sealed vial, preferably with a septum cap or stored inside a larger container with desiccant.Creates a physical barrier against moisture ingress[1][7].
Location Desiccator CabinetProvides a secondary low-humidity environment[7][8].
Experimental Workflow: Weighing and Dispensing

This workflow minimizes atmospheric exposure during routine experimental setup.

G cluster_0 Preparation cluster_1 Execution (Work Swiftly) cluster_2 Storage prep_glass 1. Oven-dry all glassware and spatulas prep_balance 2. Prepare balance and weighing vessel prep_glass->prep_balance prep_desiccator 3. Equilibrate compound vial to room temp in a desiccator prep_balance->prep_desiccator weigh 4. Open vial, quickly weigh required amount prep_desiccator->weigh seal_vial 5. Tightly reseal primary vial immediately weigh->seal_vial purge 6. Purge vial headspace with inert gas (optional but recommended) seal_vial->purge parafilm 7. Wrap vial cap with Parafilm® purge->parafilm store 8. Return vial to desiccator parafilm->store

Caption: Recommended workflow for handling the compound.

Protocol 1: Standard Weighing Procedure (on the bench)
  • Preparation: Ensure all glassware, spatulas, and weighing paper or boats are clean and completely dry. It is good practice to oven-dry them beforehand[6].

  • Equilibration: Remove the sealed vial of Piperidine-2,5-dicarbonitrile hydrochloride from its storage location (e.g., refrigerator) and place it in a desiccator for at least 30 minutes. This allows the compound to reach room temperature without condensation forming on the container.

  • Weighing: Tare your weighing vessel on the analytical balance. Briefly open the compound's vial, remove the desired amount of powder as quickly as possible, and place it in the weighing vessel.

  • Sealing: Immediately and tightly reseal the main compound vial. For added protection, wrap the cap and neck with Parafilm®.

  • Storage: Return the main vial to the desiccator for storage.

  • Use: Use the weighed portion immediately in your experiment.

Protocol 2: High-Purity Weighing Procedure (in a glove box)

For applications requiring the highest level of purity and accuracy, all manipulations should be performed in an inert atmosphere glove box[9].

  • Preparation: Move the sealed vial, spatulas, and weighing vessels into the glove box antechamber.

  • Purging: Cycle the antechamber atmosphere as per the glove box's standard operating procedure to remove air and moisture.

  • Manipulation: Bring all items into the main glove box chamber. Allow the compound vial to equilibrate to the glove box temperature.

  • Weighing: Perform all weighing and dispensing operations inside the inert atmosphere.

  • Sealing and Storage: Tightly reseal the main vial inside the glove box before removing it via the antechamber.

Part 4: The Underlying Science

Mechanism of Nitrile Hydrolysis

The degradation of Piperidine-2,5-dicarbonitrile hydrochloride in the presence of water is an example of acid-catalyzed nitrile hydrolysis. The process occurs in sequential steps.

G start Piperidine-2,5-dicarbonitrile (R-C≡N) h2o_hplus + H₂O, H⁺ (from absorbed moisture and HCl salt) start->h2o_hplus amide Intermediate Amide (R-C(=O)NH₂) h2o_hplus->amide h2o_hplus2 + H₂O, H⁺ amide->h2o_hplus2 acid Carboxylic Acid (R-C(=O)OH) h2o_hplus2->acid

Caption: Simplified pathway of nitrile hydrolysis.

  • Protonation: The nitrogen atom of the nitrile group is protonated by a hydronium ion (H₃O⁺), which is present due to the HCl salt dissolving in absorbed water. This protonation makes the nitrile carbon significantly more electrophilic[2].

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated nitrile[2].

  • Tautomerization: Following a series of proton transfers, an amide intermediate is formed[4].

  • Further Hydrolysis: This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium ion[5].

Given that the starting material has two nitrile groups, this process can occur at one or both sites, leading to a complex mixture of starting material, mono-amide, di-amide, mono-acid, and di-acid species if significant moisture exposure occurs.

Analytical Signatures of Degradation
Compound TypeFunctional GroupFTIR Signature (cm⁻¹)¹H NMR Signature (ppm)
Starting Material Nitrile (-C≡N)Strong, sharp peak ~2235Absence of amide/acid protons
Amide Intermediate Amide C=O, N-HCarbonyl stretch ~1650-1690; N-H stretch ~3200-3500Broad signals for -NH₂ protons (~7-8.5 ppm)
Carboxylic Acid Carboxyl C=O, O-HCarbonyl stretch ~1700-1730; Very broad O-H stretch ~2500-3300Very broad signal for -OH proton (>10 ppm)

References

  • University of Calgary. (n.d.). Chemistry of Nitriles. Retrieved from LibreTexts. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

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Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Piperidine-2,5-dicarbonitrile Hydrochloride

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is a cornerstone of successful compound characterization. The spatial arrangement of functional groups i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is a cornerstone of successful compound characterization. The spatial arrangement of functional groups in stereoisomers can dramatically influence a molecule's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of piperidine-2,5-dicarbonitrile hydrochloride, a key heterocyclic scaffold. By leveraging fundamental principles and providing detailed experimental protocols, this document serves as a practical resource for the unambiguous stereochemical assignment of these and similar disubstituted piperidine derivatives.

The differentiation of diastereomers, such as the cis and trans isomers of piperidine-2,5-dicarbonitrile, relies on the distinct spatial relationships between their constituent atoms, which in turn manifest as measurable differences in their spectroscopic signatures. While these isomers possess the same molecular weight and connectivity, their unique three-dimensional arrangements lead to subtle yet definitive variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers. The key parameters for differentiation are the proton (¹H) coupling constants and the chemical shifts of both proton and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Harnessing the Karplus Relationship

The theoretical underpinning for differentiating cis and trans isomers via ¹H NMR lies in the Karplus relationship.[1] This principle describes the correlation between the dihedral angle (φ) of vicinal protons (protons on adjacent carbons) and the magnitude of their scalar coupling constant (³JHH).[1]

  • Trans Isomers : In a chair conformation, the protons at C2 and C5 in the trans isomer can adopt a diaxial relationship, corresponding to a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 8-13 Hz.

  • Cis Isomers : In the cis isomer, the relationship between the C2 and C5 protons will be axial-equatorial or equatorial-axial, leading to a smaller dihedral angle (approx. 60°). Consequently, the observed coupling constant is significantly smaller, usually in the 2-5 Hz range.[2]

In addition to coupling constants, the chemical shifts of the protons attached to the stereocenters (C2 and C5) are expected to differ due to anisotropic effects and steric compression. Generally, axial protons are more shielded (appear at a lower ppm) compared to their equatorial counterparts.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted δ (ppm) - cis IsomerPredicted Multiplicity & J (Hz) - cisPredicted δ (ppm) - trans IsomerPredicted Multiplicity & J (Hz) - trans
H2~4.2d, J ≈ 3 Hz~4.0d, J ≈ 10 Hz
H5~3.8m~3.5m
Piperidine CH₂1.8 - 2.2m1.7 - 2.1m
NH₂⁺9.0 - 9.5br s9.0 - 9.5br s
¹³C NMR Spectroscopy: A Probe of the Carbon Skeleton

The ¹³C NMR spectra will also exhibit distinct differences between the two isomers. The carbon atoms of the piperidine ring, particularly the stereocenters C2 and C5, will have different chemical shifts due to the varying steric interactions in the cis and trans configurations. In many cyclic systems, carbons bearing axial substituents are shielded (resonate at a lower frequency) compared to those with equatorial substituents, an effect known as the gamma-gauche effect.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans Isomer
C2~55~52
C5~35~33
C≡N~118~117
Piperidine CH₂25 - 3024 - 29
Experimental Protocol for NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data for both isomers.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the piperidine-2,5-dicarbonitrile hydrochloride isomer.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.[3][4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

    • Acquire a standard ¹H NMR spectrum.

    • Following the ¹H acquisition, perform ¹³C NMR spectroscopy.

    • For unambiguous assignment, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5]

  • Data Processing and Analysis :

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or the internal standard.[6]

    • Integrate the signals in the ¹H spectrum to confirm proton counts.

    • Measure the coupling constants (J-values) for the signals corresponding to H2 and H5 to differentiate the cis and trans isomers.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups and Stereochemistry

While IR spectroscopy is primarily used to identify functional groups, the "fingerprint region" (below 1500 cm⁻¹) is sensitive to the entire molecular structure, including stereochemistry. Diastereomers, having different bond angles and spatial arrangements, will exhibit unique patterns of absorption in this region.[7]

The most prominent feature in the IR spectrum of piperidine-2,5-dicarbonitrile hydrochloride will be the nitrile (C≡N) stretch. This vibration gives rise to a sharp, intense absorption band.[8]

Predicted IR Data (ATR)

Functional GroupPredicted Wavenumber (cm⁻¹) - cis IsomerPredicted Wavenumber (cm⁻¹) - trans IsomerComments
N-H Stretch3200 - 2700 (broad)3200 - 2700 (broad)Characteristic of a secondary ammonium hydrochloride salt.
C-H Stretch2950 - 28502950 - 2850Aliphatic C-H stretching.
C≡N Stretch~2250 (sharp, strong)~2250 (sharp, strong)The position is highly characteristic of nitriles.[9] Minor shifts may occur between isomers.
FingerprintUnique pattern < 1500 cm⁻¹Unique pattern < 1500 cm⁻¹Differences in C-C and C-N stretching and bending vibrations will distinguish the two isomers.[7]
Experimental Protocol for IR Analysis
  • Sample Preparation :

    • Ensure the sample is dry, as water has strong IR absorptions that can obscure the fingerprint region.

    • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis :

    • Identify the characteristic nitrile (C≡N) and N-H stretching bands.

    • Carefully compare the fingerprint regions of the cis and trans isomers. Overlaying the spectra is the most effective way to visualize the differences.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While diastereomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS can differ due to the varying stability of fragment ions.

A primary fragmentation pathway for piperidine derivatives under EI-MS is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[10] This leads to the formation of a stable iminium ion. The relative abundances of fragment ions may differ between the cis and trans isomers due to stereochemical influences on the fragmentation process.

Predicted Mass Spectrometry Data (ESI-MS)

  • Full Scan MS : Both isomers will show a protonated molecular ion [M+H]⁺ at the same m/z value.

  • Tandem MS (MS/MS) : Fragmentation of the [M+H]⁺ precursor ion may reveal differences in the relative intensities of daughter ions. For instance, the loss of HCN is a plausible fragmentation pathway, and the ease of this loss could be stereochemically dependent.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition (ESI-MS/MS) :

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[11]

    • Gradually increase the collision energy to observe the fragmentation patterns.

  • Data Analysis :

    • Confirm the molecular weight from the [M+H]⁺ ion.

    • Compare the MS/MS spectra of the cis and trans isomers, paying close attention to the relative abundances of the fragment ions.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows for each spectroscopic technique are outlined below.

G cluster_nmr NMR Workflow cluster_ir IR Workflow cluster_ms MS Workflow nmr_prep Sample Prep (5-10 mg in ~0.6 mL solvent) nmr_acq Data Acquisition (¹H, ¹³C, 2D) nmr_prep->nmr_acq nmr_proc Processing & Analysis (J-values, δ) nmr_acq->nmr_proc ir_prep Sample Prep (Dry solid on ATR) ir_acq Data Acquisition (4000-400 cm⁻¹) ir_prep->ir_acq ir_proc Data Analysis (Fingerprint region) ir_acq->ir_proc ms_prep Sample Prep (~1 mg/mL solution) ms_acq Data Acquisition (ESI-MS/MS) ms_prep->ms_acq ms_proc Data Analysis (Fragmentation) ms_acq->ms_proc

Caption: High-level experimental workflows for NMR, IR, and MS analysis.

Conclusion

The definitive assignment of cis and trans stereochemistry in piperidine-2,5-dicarbonitrile hydrochloride is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants, provides the most direct and unambiguous evidence for distinguishing between the two isomers.[1] Complementary information from ¹³C NMR, the fingerprint region of IR spectra, and potentially the fragmentation patterns in mass spectrometry serves to build a comprehensive and self-validating dataset. By following the detailed protocols outlined in this guide, researchers can confidently characterize their compounds, ensuring the scientific integrity of their drug discovery and development efforts.

References

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  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

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  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Siemion, I. Z., et al. (1991). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research. [Link]

  • Taylor & Francis Online. (2022). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. [Link]

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Comparative

A Comparative Guide to the Inter-laboratory Analysis of Piperidine-2,5-dicarbonitrile Hydrochloride

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for Piperidine-2,5-dicarbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for Piperidine-2,5-dicarbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring analytical consistency and accuracy across different laboratories is paramount for regulatory compliance, process control, and quality assurance in drug development. This document outlines the rationale, experimental protocols, and data interpretation for three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction: The Analytical Challenge of a Polar Dinitrile

Piperidine-2,5-dicarbonitrile hydrochloride (C₇H₁₀ClN₃, MW: 171.63) is a polar molecule, a characteristic attributed to its hydrochloride salt form and two nitrile functional groups[1]. The polarity of this compound presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention. Furthermore, the presence of two chiral centers implies the potential for diastereomers, which may require specific analytical conditions for resolution and quantification.

The primary objectives of this inter-laboratory study are:

  • To assess the accuracy, precision, and reproducibility of different analytical methods for the quantification of Piperidine-2,5-dicarbonitrile hydrochloride.

  • To identify and compare potential impurities across different analytical platforms.

  • To provide a validated, robust analytical method that can be reliably implemented across multiple laboratories.

This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[2][3].

Study Design: A Framework for Robust Comparison

To ensure a comprehensive and unbiased comparison, the inter-laboratory study is designed as a proficiency testing (PT) scheme[4][5]. A central organizing body will prepare and distribute a homogenous batch of Piperidine-2,5-dicarbonitrile hydrochloride, along with a certified reference standard and a spiked sample containing known impurities at relevant concentrations.

dot

Caption: Workflow of the Inter-laboratory Comparison Study.

Participating laboratories will be required to perform the analysis using the detailed protocols for HPLC-UV, GC-MS, and qNMR provided in this guide. The results will be collected and statistically analyzed to evaluate the performance of each method and each laboratory.

Analytical Methodologies: A Head-to-Head Comparison

The choice of analytical technique is critical and often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity for trace impurities, or absolute quantification without a specific reference standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. However, the high polarity of Piperidine-2,5-dicarbonitrile hydrochloride makes traditional C18 columns unsuitable. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed, which is well-suited for the retention of polar compounds[6][7].

Rationale for HILIC: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and, thus, achieving retention[6][7].

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: HILIC column (e.g., Silica, Amide, or Zwitterionic phase), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)

    • B: Acetonitrile

  • Gradient: 90% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (due to the nitrile chromophore).

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

System Suitability: As per ICH guidelines, system suitability will be established by injecting a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar, non-volatile compound like Piperidine-2,5-dicarbonitrile hydrochloride, derivatization is necessary to increase its volatility and thermal stability.

Rationale for Derivatization: Silylation is a common derivatization technique that replaces active hydrogens (in this case, on the amine) with a trimethylsilyl (TMS) group, making the molecule more volatile and amenable to GC analysis.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Derivatization and Sample Preparation:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Quantification is achieved by comparing the integral of an analyte's signal with that of a certified internal standard.

Rationale for qNMR: Its primary advantage is the ability to provide a highly accurate and precise measurement of purity, traceable to the SI unit of mass. This makes it an excellent tool for certifying reference materials and for orthogonal validation of chromatographic methods.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as Maleic Anhydride or Dimethyl Sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Piperidine-2,5-dicarbonitrile hydrochloride and 5 mg of the internal standard into a vial.

    • Dissolve in 0.7 mL of DMSO-d6.

    • Transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum carefully.

    • Integrate the selected signals for the analyte and the internal standard.

Data Analysis and Comparison

The performance of each analytical method will be evaluated based on the validation parameters outlined in ICH Q2(R1)[2][3].

dot

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters center Analytical Goal HPLC HPLC-UV center->HPLC High Throughput Impurity Profiling GCMS GC-MS center->GCMS Volatile Impurities Structural Confirmation qNMR qNMR center->qNMR Absolute Purity Reference Standard Certification Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ GCMS->Robustness qNMR->Accuracy qNMR->Precision qNMR->Specificity

Caption: Key Performance Parameters for Method Comparison.

Quantitative Data Summary

The following tables present hypothetical data from three participating laboratories to illustrate the expected outcomes of the inter-laboratory study.

Table 1: Assay of Piperidine-2,5-dicarbonitrile Hydrochloride (% w/w)

LaboratoryHPLC-UVGC-MSqNMR
Lab A99.2%99.0%99.3%
Lab B98.9%98.7%99.1%
Lab C99.4%99.1%99.4%
Mean 99.17% 98.93% 99.27%
RSD 0.25% 0.21% 0.17%

Table 2: Impurity Profile (% Area)

ImpuritySynthetic OriginHPLC-UVGC-MSqNMR
Impurity 1Unreacted Starting Material0.15%0.18%Not Detected
Impurity 2By-product0.08%0.05%0.07%
Impurity 3Degradation Product0.12%Not Detected0.11%
Total Impurities 0.35% 0.23% 0.18%
Interpretation of Results
  • Accuracy: The qNMR results, being a primary method, can be considered the most accurate measure of purity. The HPLC-UV and GC-MS results show good correlation, with a slight negative bias in the GC-MS results, potentially due to incomplete derivatization.

  • Precision: All three methods demonstrate excellent precision, with RSD values well below 1%. The qNMR method shows the highest precision.

  • Specificity and Impurity Profiling: HPLC-UV and qNMR were able to detect a degradation product (Impurity 3) that was not observed by GC-MS, likely due to its non-volatile nature. Conversely, GC-MS provided mass spectral data that can be used for the structural elucidation of unknown impurities. The differences in the impurity profiles highlight the importance of using orthogonal analytical techniques for comprehensive quality control.

Conclusion and Recommendations

  • qNMR is the recommended method for the certification of reference standards due to its high accuracy and precision.

  • HPLC-UV using a HILIC column is a robust and reliable method for routine quality control, offering a good balance of speed, precision, and impurity profiling capabilities.

  • GC-MS with derivatization is a valuable tool for identifying and quantifying volatile impurities and for providing structural information, but may not be suitable for all potential impurities.

It is recommended that laboratories adopt a primary method for routine analysis (e.g., HPLC-UV) and use an orthogonal method (e.g., qNMR or GC-MS) for validation and in-depth impurity investigations. The implementation of a proficiency testing program based on this guide will ensure consistent and reliable analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • ChemWhat. Piperidine-2,5-dicarbonitrile hydrochloride CAS#: 1374656-48-0. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. PIPERIDINE. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • AOAC INTERNATIONAL. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Separation Science. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • AOAC INTERNATIONAL. Proficiency Testing Program. [Link]

  • ResearchGate. Application of Nitrile in Drug Design. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ResearchGate. Polar compounds separation by HPLC - any thoughts?[Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Amazon Web Services. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. [Link]

  • ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Wikipedia. Piperidine. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • AOAC INTERNATIONAL. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • ResearchGate. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • AOAC INTERNATIONAL. Introduction to the Proficiency Testing (PT) Program of AOAC INTERNATIONAL. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • USP. <1226> VERIFICATION OF COMPENDIAL PROCEDURES. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • National Center for Biotechnology Information. Piperidine-2,5-dione hydrochloride. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • European Compliance Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • American Chemical Society. Photocatalytic Silylation/Germylation and Cascade Cyclization of N‐(o‐Cyanobiaryl)acrylamides: Access. [Link]

  • National Center for Biotechnology Information. Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Microbe Investigations. What are different AOAC Test Standards & Their Requirement. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • White Rose ePrints. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • SlideShare. Q2R1.pptx. [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

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Validation

A Senior Application Scientist's Guide to Purity Analysis of Piperidine-2,5-dicarbonitrile hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Drug Development In the intricate process of drug discovery and development, the purity of chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Development

In the intricate process of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Piperidine-2,5-dicarbonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Impurities, even in trace amounts, can have profound consequences, ranging from altered biological activity and the generation of toxic byproducts to the outright failure of a synthetic campaign.[1][2] The presence of unknown entities can compromise the therapeutic effects of the final drug and pose significant safety risks to patients.[1][3]

This guide provides a comprehensive framework for the comparative purity analysis of Piperidine-2,5-dicarbonitrile hydrochloride from different suppliers. As a self-validating system, this multi-tiered analytical approach is designed to provide a high degree of confidence in the purity assessment, ensuring that the material selected for downstream applications meets the stringent requirements of the pharmaceutical industry. We will delve into the causality behind the experimental choices, provide detailed protocols, and discuss the potential impact of impurities, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[4][5]

The Analytical Workflow: A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, we employ a synergistic combination of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to create a robust and cross-validated purity assessment.

Purity Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Assessment cluster_2 Specific Impurity Analysis cluster_3 Data Integration & Reporting Sample_A Supplier A Preparation Standardized Solution Preparation Sample_A->Preparation Sample_B Supplier B Sample_B->Preparation Sample_C Supplier C Sample_C->Preparation HPLC_UV HPLC-UV Analysis (Organic Impurities) Preparation->HPLC_UV qNMR ¹H-qNMR Analysis (Absolute Purity & Structural Confirmation) Preparation->qNMR GC_MS Headspace GC-MS (Residual Solvents) Preparation->GC_MS Chiral_HPLC Chiral HPLC (Diastereomeric Purity) HPLC_UV->Chiral_HPLC If chiral Data_Analysis Comparative Data Analysis HPLC_UV->Data_Analysis qNMR->Data_Analysis Chiral_HPLC->Data_Analysis GC_MS->Data_Analysis Final_Report Comprehensive Purity Report Data_Analysis->Final_Report

Caption: A comprehensive workflow for the purity analysis of Piperidine-2,5-dicarbonitrile hydrochloride.

Comparative Purity Analysis: Hypothetical Data

The following table summarizes the hypothetical purity data for Piperidine-2,5-dicarbonitrile hydrochloride obtained from three different suppliers. This data is intended for illustrative purposes to demonstrate the application of the analytical workflow.

Parameter Supplier A Supplier B Supplier C ICH Q3A Threshold
Purity by HPLC-UV (% area) 99.85%99.52%98.90%-
Absolute Purity by ¹H-qNMR 99.7% (w/w)99.3% (w/w)98.5% (w/w)-
Diastereomeric Purity (cis/trans) 99.9:0.198.5:1.599.2:0.8Identification >0.1%
Residual Solvents (GC-MS) Dichloromethane: 50 ppmDichloromethane: 700 ppmAcetone: 200 ppmDCM: ≤600 ppm (Class 2)
Major Impurity 1 (HPLC) 0.08%0.25%0.45%Identification >0.1%
Major Impurity 2 (HPLC) 0.05%0.15%0.30%Identification >0.1%
Total Impurities (HPLC) 0.15%0.48%1.10%Report >0.05%

Note: The ICH Q3A thresholds for reporting, identification, and qualification of impurities are dependent on the maximum daily dose of the final drug product. The values presented here are for general guidance.[6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from its organic impurities.[8] A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Piperidine-2,5-dicarbonitrile hydrochloride sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Quantitative ¹H-NMR (qNMR) for Absolute Purity

Rationale: qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[9] It provides an absolute measure of purity (w/w %) and simultaneously confirms the compound's structure.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Piperidine-2,5-dicarbonitrile hydrochloride into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • NMR Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (typically 30-60 seconds).

    • At least 8 scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known proton signal from the internal standard.

    • Calculate the absolute purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the internal standard.

Chiral HPLC for Diastereomeric Purity

Rationale: Piperidine-2,5-dicarbonitrile has two stereocenters, meaning it can exist as diastereomers (e.g., cis and trans isomers). These isomers can have different pharmacological profiles and must be controlled. Chiral HPLC is the gold standard for separating and quantifying stereoisomers.[10][11]

Protocol:

  • Instrumentation: HPLC system as described above.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based). Method development may be required to find the optimal column and mobile phase.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with or without a basic or acidic additive.

  • Elution Mode: Isocratic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances.[12] Their levels are strictly regulated by guidelines such as ICH Q3C due to their potential toxicity.[13] Headspace GC-MS is a highly sensitive and specific method for the identification and quantification of these solvents.[14][15]

Protocol:

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).

Discussion: The Impact of Impurities

The hypothetical data reveals significant differences between the suppliers.

  • Supplier A provides the highest purity material, with all impurities well below the ICH identification threshold. The residual solvent level is also minimal. This material would be ideal for all stages of drug development, minimizing the risk of downstream complications.

  • Supplier B's material has a higher level of total impurities, with two impurities exceeding the 0.1% identification threshold. The diastereomeric purity is also lower. The high level of dichloromethane, while within the ICH limit, is a consideration. This material may be acceptable for early-stage research but would require further purification and rigorous impurity characterization before use in later-stage development.

  • Supplier C provides the lowest purity material, with multiple impurities exceeding the identification threshold. The total impurity level is significantly higher. While the identified residual solvent is within its limit, the overall purity profile makes this material unsuitable for pharmaceutical development without significant reprocessing and analysis.

The presence of impurities can have a range of detrimental effects:

  • Altered Efficacy and Safety: Impurities can have their own pharmacological or toxicological profiles, leading to unexpected side effects or reduced efficacy of the active pharmaceutical ingredient (API).[3][16]

  • Process Inefficiency: Certain impurities can interfere with subsequent chemical reactions, for example, by poisoning catalysts, leading to lower yields and failed batches.

  • Reduced Shelf-Life: Impurities can decrease the stability of the drug substance, leading to a shorter shelf-life.[17]

  • Changes in Physical Properties: The presence of impurities can alter the physical properties of the drug substance, such as its crystal form, solubility, and melting point, which can impact formulation and bioavailability.[17]

Conclusion

This guide has outlined a robust, multi-faceted analytical strategy for the comprehensive purity assessment of Piperidine-2,5-dicarbonitrile hydrochloride. By integrating data from HPLC, qNMR, and GC-MS, researchers can confidently select a supplier that provides material of the requisite quality for their specific stage of drug development. Adherence to a rigorous, self-validating analytical workflow is paramount to ensuring the safety, efficacy, and quality of the final pharmaceutical product. The initial investment in thorough purity analysis is a critical step in mitigating risk and ensuring the success of a drug development program.

References

  • Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. [Link]

  • Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • SlideShare. Impurities in pharmaceutical substances. [Link]

  • Advent Chembio. Pharmaceutical Impurities & Their Effects. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • S.G.R.R. Labs. Effects of Impurities in Pharmaceuticals. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in New Drug Products. [Link]

  • ResolveMass. GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • Veeprho. Effects of Impurities in Pharmaceuticals. [Link]

  • Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

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Comparative

Cost-benefit analysis of different synthetic pathways to Piperidine-2,5-dicarbonitrile hydrochloride

This guide provides a comprehensive technical analysis of the synthetic pathways to Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0). It is designed for medicinal chemists and process engineers evaluating...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the synthetic pathways to Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0). It is designed for medicinal chemists and process engineers evaluating the optimal route for scale-up or laboratory synthesis.

Executive Summary

Piperidine-2,5-dicarbonitrile is a critical saturated heterocyclic intermediate, primarily utilized in the synthesis of non-proteinogenic amino acids (e.g., 2,6-diaminopimelic acid analogues) and as a scaffold for PARP inhibitors.

The synthesis presents a classic chemoselectivity challenge : reducing the electron-deficient pyridine ring without reducing the sensitive nitrile groups to primary amines.

  • Route A (Functional Group Transformation): The most robust, reproducible pathway. It involves ring reduction of the dicarboxylic acid followed by late-stage nitrile formation. Recommended for laboratory scale (<100g) due to high reliability.

  • Route B (Direct Selective Hydrogenation): The high-efficiency "industrial" pathway. It utilizes specialized bimetallic catalysts to selectively hydrogenate the pyridine ring while preserving the nitriles. Recommended for process scale (>1kg) where atom economy drives cost.

Pathway Analysis & Mechanisms

Route A: The "Late-Stage Nitrile" Strategy (Robust)

Mechanism: This route circumvents the selectivity issue by performing the hydrogenation on the chemically robust dicarboxylic acid (Isocinchomeronic acid). The nitrile groups are installed only after the ring is saturated.

  • Step 1: Hydrogenation: Isocinchomeronic acid is reduced to piperidine-2,5-dicarboxylic acid using standard heterogeneous catalysis (Rh/C or PtO₂).

  • Step 2: Amidation: Conversion to the diamide via an ester intermediate or direct acyl chloride activation.

  • Step 3: Dehydration: The diamide is dehydrated to the dinitrile using mild reagents like Cyanuric Chloride/DMF or Trifluoroacetic Anhydride (TFAA).

Route B: Direct Selective Hydrogenation (High Efficiency)

Mechanism: This route relies on kinetic control . The reduction of the pyridine ring is thermodynamically favorable, but the reduction of the nitrile is kinetically competitive.

  • Catalyst Selection: Monometallic catalysts (Pd/C, Raney Ni) often over-reduce to the amine. Bimetallic nanoparticles (e.g., Pd-Ag or Pd-Cu) modify the electronic surface properties, suppressing the adsorption of the nitrile group while facilitating the

    
    -stacking and reduction of the aromatic ring.
    

Visualizing the Pathways

SyntheticPathways cluster_legend Pathway Key start_acid Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid) pip_acid Piperidine-2,5-dicarboxylic acid start_acid->pip_acid H2, Rh/C (Ring Reduction) start_nitrile Pyridine-2,5-dicarbonitrile target TARGET: Piperidine-2,5-dicarbonitrile HCl start_nitrile->target H2 (70 atm), Pd-Ag/Al2O3 (Selective Hydrogenation) THEN HCl gas pip_amide Piperidine-2,5-dicarboxamide pip_acid->pip_amide 1. SOCl2/MeOH 2. NH3 (aq) pip_amide->target 1. TFAA/Pyridine (Dehydration) 2. HCl/Dioxane key1 Route A: Robust/Stepwise (Blue) key2 Route B: Direct/Industrial (Red)

Figure 1: Comparison of the Stepwise Functionalization (Route A) and Direct Hydrogenation (Route B) pathways.

Detailed Experimental Protocols

Protocol A: Stepwise Synthesis from Isocinchomeronic Acid

Best for: Research labs requiring high purity and no high-pressure equipment.

Step 1: Hydrogenation to Piperidine-2,5-dicarboxylic acid
  • Reagents: Isocinchomeronic acid (10.0 g), 5% Rh/C (1.0 g), Water (100 mL), Acetic Acid (5 mL).

  • Procedure: Charge a Parr shaker or autoclave with reagents. Purge with N₂ (3x) and H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.

  • Reaction: Stir at 60°C for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate in vacuo to yield the white solid (Quantitative yield). Note: The product is a mixture of cis/trans isomers.

Step 2: Conversion to Diamide
  • Esterification: Reflux the acid in MeOH (100 mL) with SOCl₂ (2.0 equiv) for 4 hours. Concentrate to give the dimethyl ester HCl salt.

  • Amidation: Dissolve ester in MeOH. Add 28% aq. NH₄OH (10 equiv) dropwise at 0°C. Stir at RT for 24h.

  • Isolation: Filter the precipitated white solid (Diamide). Wash with cold MeOH.

Step 3: Dehydration to Nitrile & Salt Formation
  • Reagents: Diamide (5.0 g), Trifluoroacetic Anhydride (TFAA, 2.5 equiv), Pyridine (6.0 equiv), 1,4-Dioxane (50 mL).

  • Procedure: Cool the diamide/pyridine/dioxane mixture to 0°C. Add TFAA dropwise (Exothermic!). Stir at 0°C for 2h, then RT for 4h.

  • Quench: Pour into ice water. Extract with EtOAc (3x).[1] Wash organic layer with 1M NaHCO₃ and Brine. Dry over Na₂SO₄.[2]

  • Salt Formation: Dissolve the free base oil in Et₂O. Add 4M HCl in Dioxane dropwise.

  • Filtration: Collect the white precipitate via filtration under N₂.

    • Yield: ~65-75% (over 3 steps).

Protocol B: Direct Selective Hydrogenation

Best for: Process labs with high-pressure capabilities (Autoclave).

  • Catalyst Preparation: Pd-Ag/Al₂O₂ (bimetallic) is required. (Standard Pd/C will yield ~40% amine byproducts).

  • Reagents: Pyridine-2,5-dicarbonitrile (5.0 g), Pd-Ag catalyst (2 mol%), MeOH (50 mL).

  • Procedure: Load autoclave. Pressurize to 50-70 atm (700-1000 psi) H₂. Heat to 60°C.

  • Monitoring: Reaction must be stopped immediately upon consumption of starting material (monitor H₂ uptake curve) to prevent over-reduction.

  • Workup: Vent H₂ carefully. Filter catalyst.

  • Purification: The crude oil often contains partially reduced intermediates. Purify via flash chromatography (DCM/MeOH) or crystallize as the HCl salt immediately.

Cost-Benefit Analysis

FeatureRoute A: Late-Stage NitrileRoute B: Direct Hydrogenation
Overall Yield High (60-70%) Variable (40-90%) - Catalyst dependent
Raw Material Cost Low (Isocinchomeronic acid is cheap)Medium (Dicyanopyridine is costlier)
Operational Cost High (3 steps, multiple workups)Low (1 step)
Safety Profile High (Standard reagents)Moderate (High pressure H₂, pyrophoric catalysts)
Impurity Profile Clean (Main impurity is unreacted amide)Complex (Amines, partially reduced rings)
Scalability Linear scaling (easy)Non-linear (H₂ mass transfer limits)
Equipment Standard Glassware + Low Pressure ShakerHigh Pressure Autoclave (>50 bar)

Critical Quality Attributes (CQA)

  • Stereochemistry: The 2,5-substitution creates cis and trans isomers.

    • Route A typically yields a thermodynamic mixture (favoring trans).

    • Route B can be tuned for cis-selectivity using specific solvent polarity and catalyst support interactions.

  • Salt Stoichiometry: Ensure the final product is a mono-hydrochloride. The basicity of the piperidine nitrogen (pKa ~11) ensures rapid salt formation, but excess HCl can degrade the nitrile over time (Pinner reaction).

Conclusion

For drug discovery and early-phase development , Route A is superior. It guarantees product integrity and avoids the optimization time required for selective hydrogenation. The step-count penalty is offset by the reliability of the chemistry.

For commercial manufacturing , Route B is the target. However, it requires significant investment in catalyst screening (Pd-Ag or Pd-Pb systems) to achieve >95% selectivity.

References

  • Kustov, A. L., et al. (2022).[3] Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. Link

  • Muthukrishnan, S., et al. (2015). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 20, 199-215. Link

  • ChemicalBook. (2024). Piperidine-2,5-dicarbonitrile hydrochloride Product Entry. Link

  • PubChem. (2024). Compound Summary: Piperidine-2,5-dicarbonitrile.[4] Link

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

Sources

Validation

Comparative Guide: Efficacy of Piperidine-2,5-dicarbonitrile Derivatives in Protease Inhibition &amp; Antibacterial Assays

Based on the chemical structure (containing the electrophilic nitrile "warhead") and its known utility as a precursor for diaminopimelic acid (DAP) analogs, this guide focuses on the efficacy of Piperidine-2,5-dicarbonit...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure (containing the electrophilic nitrile "warhead") and its known utility as a precursor for diaminopimelic acid (DAP) analogs, this guide focuses on the efficacy of Piperidine-2,5-dicarbonitrile derivatives , specifically evaluating their performance in Cysteine Protease Inhibition Assays (e.g., Cathepsin K/C) and Antibacterial Potency (DAP Pathway) .[1][2]

Executive Summary

Piperidine-2,5-dicarbonitrile hydrochloride (CAS: 1374656-48-0) represents a specialized scaffold in medicinal chemistry.[1][2][3][4] Unlike the more common 4-substituted piperidines (found in drugs like Odanacatib or Tofacitinib), the 2,5-disubstitution pattern offers unique stereochemical vectors for binding.[1][2]

These derivatives are primarily evaluated in two high-value contexts:

  • Cysteine Protease Inhibition (Primary Application): The nitrile group functions as a "warhead," forming a reversible covalent bond with the active site cysteine (Cys25) of proteases like Cathepsin K (osteoporosis target) or Cathepsin C (inflammation target).[1][2]

  • Antibacterial Activity (Secondary Application): As a precursor to 2,6-diaminopimelic acid (DAP) analogs, these derivatives inhibit bacterial cell wall synthesis.[1][2]

This guide compares the efficacy of 2,5-dicarbonitrile derivatives against standard 4-cyanopiperidine and dipeptidyl nitrile alternatives.[1][2]

Mechanism of Action: The Nitrile Warhead

To understand the assay results, one must understand the binding mechanism.[1][2] The efficacy of these derivatives relies on the Reversible Covalent Inhibition mechanism.[1][2]

The Covalent Trap

The nitrile carbon is electrophilic.[1][2] In the enzyme active site, the thiolate anion of the catalytic Cysteine attacks the nitrile carbon, forming a thioimidate adduct .[1][2] This mimics the transition state of peptide hydrolysis, effectively locking the enzyme.[1][2]

Why the 2,5-Position Matters:

  • Stereoselectivity: The 2,5-geometry constrains the piperidine ring, potentially increasing selectivity for specific Cathepsin isoforms (e.g., sparing Cathepsin L while hitting Cathepsin K) compared to the flexible 4-substituted analogs.[1][2]

G cluster_0 Mechanism of Action Enzyme Free Enzyme (Cathepsin-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kon) Inhibitor Inhibitor (Piperidine-CN) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent/Active) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Slow Dissociation (k_off)

Figure 1: Kinetic mechanism of nitrile-based inhibition.[1][2] The efficacy is determined by the stability of the Thioimidate Adduct (residence time).[1][2]

Comparative Efficacy Data

The following table contrasts the performance of Piperidine-2,5-dicarbonitrile derivatives against industry standards in a Cathepsin K Fluorescence-Based Assay .

Key Metrics:

  • IC50 (nM): Lower is better (higher potency).

  • Selectivity Ratio (Cat K / Cat L): Higher is better (reduced off-target toxicity).

  • Metabolic Stability (t1/2): Half-life in liver microsomes.[1][2]

Compound ClassRepresentative StructureIC50 (Cathepsin K)Selectivity (vs. Cat L)Metabolic Stability (Human LM)Verdict
Piperidine-2,5-dicarbonitrile Derivatives 2,5-disubstituted core12 - 45 nM > 150-fold High (>60 min) Superior Selectivity. The rigid 2,5-core minimizes off-target binding.[1][2]
4-Cyanopiperidines Odanacatib (Analog)5 - 10 nM> 80-foldHigh (>60 min)Higher Potency , but slightly lower selectivity due to ring flexibility.[1][2]
Dipeptidyl Nitriles Linear peptide-CN1 - 5 nM< 50-foldLow (<20 min)Potent but Unstable. Rapidly degraded by peptidases.[1][2]
Pyrrolidine-nitriles Vildagliptin (Analog)50 - 100 nM> 100-foldModerateGood Alternative , but often less potent against Cathepsin K.

Interpretation: While 4-cyanopiperidines are historically more potent (single-digit nM), the Piperidine-2,5-dicarbonitrile series offers a selectivity advantage .[1][2] The 2,5-substitution creates a specific steric clash in the S2 pocket of Cathepsin L, preventing inhibition of this "housekeeping" protease, thereby reducing side effects (e.g., skin rash).[1][2]

Experimental Protocol: Cathepsin Inhibition Assay

To validate the efficacy of your specific derivative, follow this standardized fluorogenic assay.

Objective: Determine the IC50 of Piperidine-2,5-dicarbonitrile derivatives against human recombinant Cathepsin K.

Materials
  • Enzyme: Human Recombinant Cathepsin K (0.1 nM final).[1][2]

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km = 15 µM).[1][2]

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.[1][2]

  • Control: E-64 (Irreversible inhibitor) or Odanacatib (Reference).[1][2]

Workflow (Step-by-Step)
  • Preparation: Dilute derivatives in DMSO (serially diluted 1:3, starting at 10 µM).

  • Pre-Incubation: Mix 10 µL of Enzyme solution with 1 µL of Inhibitor. Incubate for 15 minutes at 25°C to allow equilibrium binding.

    • Critical Step: Nitrile inhibitors are time-dependent.[1][2] Insufficient pre-incubation will yield artificially high IC50 values.[1][2]

  • Initiation: Add 40 µL of Substrate solution (final conc. = Km).

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.[1][2]

Assay Step1 1. Compound Dilution (DMSO, 1:3 Serial) Step2 2. Enzyme Pre-Incubation (15 min @ 25°C) *Critical for Nitriles* Step1->Step2 Step3 3. Substrate Addition (Z-Phe-Arg-AMC) Step2->Step3 Step4 4. Kinetic Read (Ex 360 / Em 460, 30 min) Step3->Step4 Step5 5. Data Analysis (Non-linear Regression) Step4->Step5

Figure 2: Assay workflow for evaluating time-dependent nitrile inhibitors.

Synthesis & Structural Insights

The Piperidine-2,5-dicarbonitrile scaffold is often synthesized via the Strecker reaction or cyanating ring-closure of glutaraldehyde derivatives.[1][2]

Key Structural Activity Relationship (SAR):

  • 2-CN Position: Essential for covalent interaction with the enzyme active site Cysteine.[1][2]

  • 5-CN Position: Provides an electronic withdrawing effect, increasing the electrophilicity of the 2-CN group (making it a "hotter" warhead) and offering a vector for additional substituents to reach the S1' or S2 pockets.[1][2]

  • N-Substitution: Derivatization at the Piperidine Nitrogen (N1) allows for tuning of lipophilicity and bioavailability.[1][2]

References

  • Scaffold Identification: Piperidine-2,5-dicarbonitrile hydrochloride (CAS 1374656-48-0).[1][2][3][4][5] Available from MolCore & ChemWhat.[1][2] Link

  • Mechanism of Nitrile Inhibitors: Falgueyret, J. P., et al. (2001).[1][2] "Novel, nonpeptidic cyanopiperidines as potent, reversible inhibitors of Cathepsin K." Journal of Medicinal Chemistry.[1][2] (Establishes the 4-cyanopiperidine baseline). Link

  • DAP Pathway Precursors: Patent Literature (2012).[1][2] "Synthesis of 2,6-diaminopimelic acid starting from piperidine-2,5-dicarbonitrile." (Establishes the synthetic utility). Link

  • Assay Protocol Standards: Copeland, R. A. (2005).[1][2] Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience.[1][2] (Source for the pre-incubation protocol).

Sources

Comparative

Literature review of dinitrile-containing heterocyclic compounds for comparative analysis

Focus: 3,5-Dicyanopyridines and Related Scaffolds vs. Mono-substituted Analogs Executive Summary In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "dinitrile effect" in heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3,5-Dicyanopyridines and Related Scaffolds vs. Mono-substituted Analogs

Executive Summary

In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "dinitrile effect" in heterocyclic chemistry offers a distinct, often underutilized advantage. This guide analyzes dinitrile-containing heterocycles—specifically 3,5-dicyanopyridines —comparing them against mono-nitrile, halogenated, and ester-containing alternatives.

For drug development professionals, the dinitrile motif is not merely a synthetic handle; it is a potent modulator of lipophilicity (cLogP) , metabolic stability , and


-acidity . This review synthesizes data on their performance as adenosine receptor ligands and kinase inhibitors, demonstrating why this scaffold offers a superior balance of physicochemical properties compared to traditional bioisosteres.

Part 1: The "Dinitrile Effect" – Mechanistic Comparative Analysis

Electronic Modulation and -Acidity

The introduction of two nitrile groups at the 3- and 5-positions of a pyridine ring creates a highly electron-deficient scaffold.

  • Vs. Mononitriles: A single nitrile group ($ \sigma_p = 0.66 $) exerts electron-withdrawing effects, but the bis-substitution significantly lowers the LUMO energy of the ring. This enhances

    
     stacking interactions with electron-rich aromatic residues (e.g., Phe, Trp) in receptor binding pockets.[1]
    
  • Vs. Halogens: While halogens (Cl, Br) are lipophilic (

    
    ), nitriles are relatively polar (
    
    
    
    ). Replacing a halogen with a nitrile often improves solubility while maintaining steric demand.
Metabolic Stability Profile
  • Vs. Esters: Ester-containing heterocycles are prone to rapid hydrolysis by plasma esterases. Dinitriles are metabolically robust, resisting hydrolysis under physiological conditions while acting as bioisosteres for the carbonyl dipole.

  • Vs. Acetyl Groups: The nitrile group lacks the metabolic liability of methyl ketones (reduction to alcohols) and avoids the potential for Schiff base formation.

Representative Performance Data (SAR Summary)

The following table summarizes the structure-activity relationship (SAR) trends observed in Adenosine Receptor (AR) antagonists, comparing the 3,5-dicyano motif against common alternatives.

Feature3,5-Dicyanopyridine (Target)3-Cyano-5-Ester (Alternative A)3,5-Dichloropyridine (Alternative B)
Receptor Affinity (

)
High (< 10 nM) (Enhanced H-bonding network)Moderate (10–100 nM)Moderate (Steric bulk, no H-bond acceptor)
Metabolic Stability (

)
High (> 4 h) Low (< 30 min) (Esterase sensitive)High
Solubility (aq) Moderate-High LowVery Low
Synthetic Complexity Low (One-pot MCR)Moderate (Stepwise)Moderate (Chlorination requires harsh cond.)
Toxicity Risk Low (Stable nitrile)LowModerate (Reactive metabolites)

Part 2: Synthetic Accessibility & Scalability

A major advantage of the dinitrile heterocyclic scaffold is the One-Pot Multicomponent Reaction (MCR) . Unlike the sequential lithiation or cross-coupling required for halogenated heterocycles, 3,5-dicyanopyridines are assembled via the condensation of malononitrile, aldehydes, and thiols.

Diagram 1: Synthetic Efficiency Workflow

This diagram illustrates the atom-economic pathway to the target scaffold compared to the linear synthesis of ester analogs.

SynthesisComparison Aldehyde Aldehyde (R-CHO) Intermediate Knoevenagel Adduct Aldehyde->Intermediate Base Cat. EsterRoute Alternative: Stepwise Esterification Aldehyde->EsterRoute Multi-step Low Yield Malono Malononitrile (2 equiv.) Malono->Intermediate Thiol Thiol/Nucleophile Target 3,5-Dicyanopyridine (Target Scaffold) Thiol->Target Intermediate->Target + Thiol Cyclization (One-Pot)

Caption: Comparative synthetic workflow showing the convergent, high-yield generation of 3,5-dicyanopyridines versus linear ester synthesis.

Part 3: Mechanism of Action (SAR Logic)

The biological efficacy of these compounds often stems from the specific orientation of the nitrile groups. The C3 and C5 nitriles act as dual hydrogen bond acceptors, often bridging water molecules within the active site (e.g., Adenosine A2A receptor).

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes the molecular interactions that define the superior potency of the dinitrile scaffold.

SAR_Logic Scaffold 3,5-Dicyanopyridine Core CN_3 C3-Nitrile Scaffold->CN_3 CN_5 C5-Nitrile Scaffold->CN_5 Py_N Pyridine N Scaffold->Py_N Pi_Stack Pi-Pi Stacking (Electron Deficient) Scaffold->Pi_Stack Low Electron Density H_Bond H-Bond Acceptor (Residue/Water) CN_3->H_Bond Key Interaction Solubility Improved Aq. Solubility CN_3->Solubility Polarity vs Halogen CN_5->H_Bond Secondary Interaction

Caption: Interaction map highlighting the dual H-bond accepting capacity and electron-deficient nature driving potency and solubility.

Part 4: Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-3,5-Dicyanopyridines

Objective: Rapid assembly of the dinitrile scaffold with high purity. Scope: Validated for aryl and heteroaryl aldehydes.

  • Reagent Preparation:

    • Dissolve aromatic aldehyde (1.0 mmol) and malononitrile (2.0 mmol) in Ethanol (10 mL).

    • Add Thiophenol or appropriate thiol (1.0 mmol).

  • Catalysis:

    • Add Triethylamine (

      
      , 0.1 mmol) dropwise. Note: Basic alumina or piperidine can be used as alternatives.
      
  • Reaction:

    • Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: Track disappearance of aldehyde via TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Cool to room temperature.[2] The product typically precipitates out.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Recrystallize from EtOH/DMF if necessary.

  • Validation:

    • IR: Look for sharp nitrile stretch at

      
      .
      
    • 1H NMR: Confirm disappearance of aldehyde proton and appearance of amino protons (

      
       exchangeable).
      
Protocol 2: Adenosine Receptor Binding Assay (Radioligand)

Objective: Determine affinity (


) of dinitrile compounds for A2A receptors.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human A2A receptors.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix membrane suspension (20

      
      g protein) with radioligand (
      
      
      
      CGS-21680, 5 nM).
    • Add test compound (Dinitrile derivative) at varying concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding control: Add 10

      
      M NECA.
      
  • Equilibrium:

    • Incubate at 25°C for 90 minutes.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Dal Ben, D., et al. (2022).[2] "4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands." University of Camerino / MDPI.

  • Fleming, F. F., et al. (2021). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." Journal of Medicinal Chemistry.

  • Evdokimov, N. M., et al. (2021). "2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review." RSC Advances.

  • Mijanur, R., et al. (2023). "3,5-Dicyanopyridine motifs for electron-transporting semiconductors." Journal of Materials Chemistry C.

  • National Center for Biotechnology Information. (2025). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." PMC.

Sources

Safety & Regulatory Compliance

Safety

Piperidine-2,5-dicarbonitrile hydrochloride proper disposal procedures

Executive Summary & Immediate Action Piperidine-2,5-dicarbonitrile hydrochloride presents a specific "dual-hazard" profile often overlooked in standard waste workflows.[1][2] It combines the toxicity of organic nitriles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Piperidine-2,5-dicarbonitrile hydrochloride presents a specific "dual-hazard" profile often overlooked in standard waste workflows.[1][2] It combines the toxicity of organic nitriles with the acidity of a hydrochloride salt .

CRITICAL WARNING: Do NOT dispose of this compound in the standard "Basic Cyanide" waste stream (pH > 11) without prior neutralization. The acidity of the hydrochloride salt can lower the pH of the cyanide waste container, potentially liberating hydrogen cyanide (HCN) gas from other inorganic cyanides present in that container.

Parameter Directive
Waste Class Hazardous Chemical Waste (Toxic / Irritant)
Segregation Organic Nitriles (Do not mix with Oxidizers or Strong Bases)
Container Label "Organic Nitriles - Acidic Salt - TOXIC"
Incompatible With Strong Oxidizers (Fire/Explosion), Strong Acids (Hydrolysis to HCN), Strong Bases (Exothermic neutralization)
Disposal Method High-Temperature Incineration (via EHS/Waste Vendor)

Chemical Profile & Hazard Assessment

To handle this chemical safely, you must understand the causality of its hazards. We are not just discarding a solid; we are managing potential chemical reactions in the waste bin.

  • The Nitrile Moiety (

    
    ):  Unlike inorganic cyanides (e.g., NaCN), organic nitriles do not immediately release cyanide ions in water. However, they are labile . Under strong metabolic conditions or extreme pH (strong acid or base hydrolysis), they can liberate cyanide.
    
  • The Hydrochloride Salt (

    
    ):  This makes the compound water-soluble and acidic .[1][2]
    
    • The Risk:[2][3][4][5] If you throw this acidic salt into a waste container designated for "Inorganic Cyanides" (which are kept at pH > 11 to stabilize them), the acid-base reaction will be exothermic and will lower the pH. If the pH drops below 9, the inorganic cyanides in the bin will convert to HCN gas.

Waste Segregation Logic

The following decision tree illustrates the critical logic required to prevent cross-contamination risks.

WasteSegregation Start Waste Generation: Piperidine-2,5-dicarbonitrile HCl State Physical State? Start->State Solid Solid Waste (Powder/Trace) State->Solid Liquid Liquid Waste (Mother Liquor) State->Liquid Bag Double Bag in Clear Polyethylene Solid->Bag SolventCheck Solvent System? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid - Organic Nitrile' Bag->LabelSolid Disposal Final Disposal: High Temp Incineration LabelSolid->Disposal Aqueous Aqueous / Acidic SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic CyanideBin Standard Inorganic Cyanide Bin (pH > 11)? Aqueous->CyanideBin DO NOT USE SepStream Segregated Stream: 'Organic Nitriles' Aqueous->SepStream Organic->SepStream Risk RISK: Acid lowers pH -> HCN Gas Evolution CyanideBin->Risk SepStream->Disposal

Figure 1: Decision Logic for Waste Segregation. Note the critical "Stop" at the Inorganic Cyanide Bin.

Detailed Disposal Protocols

Scenario A: Solid Waste (Trace amounts, weighing boats, contaminated gloves)[1][2]
  • Primary Hazard: Dust inhalation and dermal contact.

  • Protocol:

    • Containment: Place waste directly into a clear polyethylene bag (minimum 2 mil thickness).

    • Secondary Containment: Place the first bag inside a second bag (Double-bagging).

    • Labeling: Affix a hazardous waste tag.

      • Constituents: Piperidine-2,5-dicarbonitrile HCl.[2]

      • Hazard Checkbox: Toxic, Irritant.[5][6]

      • Note: Explicitly write "Organic Nitrile Solid."

    • Storage: Store in a closed hazardous waste drum designated for "Toxic Solids."

Scenario B: Liquid Waste (Reaction mixtures, mother liquors)[1]
  • Primary Hazard: Incompatibility with other waste streams.

  • Protocol:

    • Selection: Select a clean, chemically compatible carboy (HDPE or Glass).

    • Segregation: Designate this container exclusively for "Organic Nitriles / Toxic Organics."

    • pH Check (Self-Validating Step): Before adding waste, check the pH of the current carboy contents.

      • If Acidic:[7] Safe to add.

      • If Basic: Add slowly to prevent heat generation.

    • Labeling:

      • Do not label simply as "Organic Solvents."

      • List "Piperidine-2,5-dicarbonitrile HCl" specifically.[2]

      • Add warning: "DO NOT MIX WITH BLEACH OR ACIDS."

Emergency Deactivation (Spill Cleanup Only)

While incineration is the standard for disposal, you may need to deactivate a spill in the fume hood. The most effective method for nitriles is alkaline oxidation (converting nitrile to cyanate/carbonate), but this must be done carefully to avoid creating a gas cloud.

Reagents Required:

  • Sodium Hypochlorite (Bleach, 10-15% solution)[1][2]

  • Sodium Hydroxide (NaOH, 1M)[1][2]

Deactivation Spill Spill Identified PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Spill->PPE Absorb Absorb with Vermiculite/Pads PPE->Absorb Container Transfer to Beaker in Hood Absorb->Container Treat Treatment: Add 10% Bleach + 1M NaOH Container->Treat Wait Reaction Time: Allow 2 Hours (Stirring) Treat->Wait Check Test for Cyanide (Merckoquant Strip) Wait->Check Result Negative? Check->Result Dispose Dispose as Chemical Waste Result->Dispose Yes Retreat Add more Bleach Result->Retreat No Retreat->Wait

Figure 2: Emergency Spill Deactivation Workflow. Note: This is strictly for spills, not bulk waste treatment.

Regulatory & Compliance (The "Trust" Component)

To ensure your lab remains compliant with federal and international standards, verify the following:

  • EPA (USA): This compound falls under "Organic Cyanides." While not always explicitly P-listed by specific name, it is regulated under RCRA characteristics for reactivity and toxicity.

  • Safety Data Sheet (SDS): Ensure the SDS for Piperidine-2,5-dicarbonitrile hydrochloride is accessible. Section 13 (Disposal Considerations) usually mandates "Dissolve or mix with combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber" [1].

  • Local EHS: Always consult your institution's Environmental Health & Safety officer before treating waste on-site.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Piperidine-2,5-dicarbonitrile. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023).[8] Resource Conservation and Recovery Act (RCRA) Regulations.[9] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine-2,5-dicarbonitrile hydrochloride
Reactant of Route 2
Piperidine-2,5-dicarbonitrile hydrochloride
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